(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Beschreibung
BenchChem offers high-quality (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O2/c1-7(9-13-5-8(12)6-14-9)15-10(16)17-11(2,3)4/h5-7H,1-4H3,(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXHBDFOMABPAW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163209 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905587-30-6 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905587-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physical and chemical properties of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
An In-Depth Technical Guide to the Physical and Chemical Properties of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Abstract
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure combines a reactive fluoropyrimidine core, a chiral center, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, making it a versatile building block for complex molecular architectures. While specific experimental data for this compound is not extensively documented in public literature, this guide provides a comprehensive analysis of its predicted physicochemical properties and details the rigorous analytical methodologies required for its full characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the evaluation of novel chemical entities.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any novel compound is confirming its molecular structure and identity. (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a precisely defined molecule whose properties are dictated by its unique arrangement of atoms.
-
IUPAC Name: tert-butyl N-[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]carbamate
-
Molecular Formula: C₁₁H₁₆FN₃O₂
-
CAS Number: A specific CAS number for this stereoisomer is not readily found in public databases, highlighting its status as a specialized research chemical. A related pyridine analogue, (S)-tert-Butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamate, is registered under CAS 905587-16-8.[1]
-
Chirality: The designated "(S)" stereocenter is a critical feature, imparting specific three-dimensional geometry that is often essential for biological activity. The absolute configuration would be confirmed using techniques such as X-ray crystallography on a suitable crystal.[2]
Caption: Chemical structure of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate.
Predicted Physicochemical Properties
The physical properties of a compound govern its handling, formulation, and pharmacokinetic behavior. Based on its constituent functional groups and data from analogous structures, we can predict the key properties of the title compound. A structural isomer, tert-butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate, is known to be a solid that is stored at refrigerator temperatures.[3]
| Property | Predicted Value / Observation | Rationale & Context |
| Molecular Weight | 241.26 g/mol | Calculated from the molecular formula C₁₁H₁₆FN₃O₂. |
| Appearance | White to off-white solid | Similar Boc-protected amines and heterocyclic compounds are typically crystalline or amorphous solids at room temperature.[4] |
| Melting Point | Not available; requires experimental determination. | Expected to be a solid with a distinct melting point, likely above 100°C, similar to related compounds like tert-butyl (2-amino-5-fluorophenyl)carbamate (m.p. 100-104°C). |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, DMSO. Sparingly soluble in water. | The large nonpolar tert-butyl group and aromatic pyrimidine ring reduce aqueous solubility, while the polar carbamate and nitrogen heterocycle confer solubility in common organic solvents. |
| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended for analogous compounds to prevent potential degradation over time.[5] |
Chemical Profile: Stability and Reactivity
Understanding the chemical behavior of the molecule is paramount for its application in multi-step synthesis and for ensuring its stability.
The Boc Protecting Group: An Acid-Labile Switch
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, chosen for its robustness under a wide range of conditions, including exposure to most nucleophiles and bases.[6] Its primary role is to temporarily mask the reactivity of the amine.
The critical chemical property of the Boc group is its lability under acidic conditions.[7] The deprotection mechanism is initiated by protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[7][8]
-
Deprotection Conditions: Typically achieved with moderately strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[7][9]
-
Orthogonal Strategy: The stability of the Boc group to bases allows for orthogonal protection schemes with base-labile groups like Fmoc, providing strategic flexibility in complex syntheses.[6]
The 5-Fluoropyrimidine Core: A Hub of Reactivity
The 5-fluoropyrimidine ring is an electron-deficient heterocycle. The fluorine atom at the C5 position significantly influences the ring's electronic properties and serves as a potential site for nucleophilic aromatic substitution (SNA_r_), although this is less common than substitution at the C2, C4, or C6 positions in pyrimidines.[10] The primary utility of this core is often as a stable scaffold that imparts specific electronic and conformational properties to the final target molecule. Synthetic routes to fluorinated pyrimidines often involve the cyclization of smaller fluorinated building blocks.[10][11]
Analytical Characterization: A Validating Workflow
A self-validating system of protocols is essential to confirm the identity, purity, and structure of a novel compound. The following workflows represent the gold standard for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.[12] A quantitative NMR (qNMR) approach under strict experimental conditions can also be used for precise concentration determination.[13]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
~8.6 ppm (d, 2H): Two pyrimidine protons at C4 and C6, appearing as a doublet due to coupling with the ¹⁹F nucleus.
-
~5.5-5.2 ppm (m, 1H): The methine proton (C*H) of the ethyl group, coupled to the adjacent methyl protons and the NH proton.
-
~5.1 ppm (d, 1H): The carbamate N-H proton, showing coupling to the methine proton.
-
~1.6 ppm (d, 3H): The methyl (CH₃) protons of the ethyl group, coupled to the methine proton.
-
~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For crude reaction monitoring, an aliquot can be taken, concentrated, and redissolved.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz). Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a standard 1D proton spectrum. For quantitative analysis, ensure a sufficient relaxation delay (d1) is used to allow for full magnetization recovery between scans.[13]
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate the peaks to determine the relative ratios of protons.
Caption: Standard workflow for NMR-based structural confirmation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Expertise & Experience: ESI-MS is a sensitive technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution.[14] It is a cornerstone of chemical analysis for confirming the successful synthesis of a target molecule. For quantitative analysis, an internal standard is crucial to compensate for matrix effects and variations in instrument response.[14]
Predicted Mass Spectrum:
-
[M+H]⁺: 242.13 (Calculated for C₁₁H₁₇FN₃O₂⁺)
-
[M+Na]⁺: 264.11 (Calculated for C₁₁H₁₆FN₃O₂Na⁺)
-
Key Fragment: A significant fragment at m/z 186.09 would correspond to the loss of the tert-butyl group ([M+H - 56]⁺).
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.[15] Perform a serial dilution to a final concentration of ~1-10 µg/mL in the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[15][16] Formic acid is preferred over TFA, which can cause ion suppression.[17]
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Infusion & Ionization: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.[14]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Compare the experimentally observed accurate mass of the molecular ion ([M+H]⁺) with the theoretically calculated mass. The difference should be less than 5 ppm.
Caption: Workflow for molecular weight confirmation by ESI-MS.
Attenuated Total Reflectance (ATR) - Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: ATR-FTIR is a rapid and non-destructive technique that provides a molecular fingerprint of a compound by identifying its functional groups.[18] In the ATR method, an infrared beam interacts with a shallow layer of the sample in contact with a crystal, making it ideal for analyzing solid powders with minimal preparation.[19][20]
Predicted Key IR Absorption Bands (cm⁻¹):
-
3300-3400 cm⁻¹: N-H stretch (carbamate)
-
2950-3000 cm⁻¹: C-H stretch (aliphatic)
-
~1700 cm⁻¹: C=O stretch (carbamate urethane)
-
1500-1600 cm⁻¹: C=N and C=C stretches (pyrimidine ring)
-
1250 & 1160 cm⁻¹: C-O stretch (carbamate)
-
1000-1100 cm⁻¹: C-F stretch
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[20]
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[19]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the infrared spectrum, typically over the range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the known functional groups within the molecule to confirm its identity.
Caption: Workflow for functional group analysis via ATR-FTIR.
Safety and Handling
As a novel research chemical, (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate should be handled with appropriate care. While specific toxicity data is unavailable, general laboratory safety protocols must be followed. Hazard statements for analogous compounds often include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a chiral building block with significant potential in synthetic chemistry. This guide establishes a predictive profile of its physical and chemical properties based on established chemical principles and data from structurally related molecules. The detailed analytical workflows presented herein provide a robust, self-validating framework for the rigorous characterization and quality control of this and other novel chemical entities. By integrating predictive analysis with proven experimental methodology, researchers can confidently advance their work from molecular design to application.
References
-
PubChem. Tert-butyl n-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate. [Link]
-
Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Digital CSIC. [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Krasavin, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]
-
Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [Link]
-
Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. [Link]
-
Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]
-
PubChem. tert-Butyl (5-fluoropyridin-2-yl)carbamate. [Link]
-
Lo, A. C., & Britton, R. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Krasavin, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., & Jaremko, M. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences. [Link]
-
Van Eeckhaut, A., & Mangelings, D. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A. [Link]
-
Ali, D., & Khan, A. (2024). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Applied Nanoscience. [Link]
-
McIndoe, J. S. (2013). Practical approaches to the ESI-MS analysis of catalytic reactions. University of Victoria. [Link]
-
P-Ramirez, Y., & Claridge, T. D. W. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 130-164. [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
-
Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Al-Warhi, T., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
-
Novalix. NMR sample preparation guidelines. [Link]
-
Alapour, S., et al. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
University of Missouri. Fourier Transform Infrared Spectroscopy (FTIR) Standard Operating Procedure. [Link]
-
PubChem. tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate. [Link]
-
Reddit. What are the best practices for sample preparation for NMR analysis?. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. tert-butyl ((5-fluoropyrimidin-2-yl)methyl)carbamate | 2360502-73-2 [sigmaaldrich.com]
- 4. tert-butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. web.uvic.ca [web.uvic.ca]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 19. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 20. mse.washington.edu [mse.washington.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis and interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for the chiral molecule, (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation. This document synthesizes data from analogous structures and established spectroscopic principles to predict and explain the chemical shifts and coupling patterns. It is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy as a primary analytical tool.
Introduction
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a complex organic molecule incorporating several key functional groups that influence its spectroscopic signature. These include a 5-fluoropyrimidine ring, a chiral ethylamine backbone, and a tert-butyloxycarbonyl (Boc) protecting group. The interplay of these structural features gives rise to a unique NMR spectrum. NMR spectroscopy is an indispensable technique for the structural characterization of such molecules, providing detailed information about the chemical environment of each proton and carbon atom.[1] This guide will deconstruct the expected ¹H and ¹³C NMR spectra of the title compound, offering insights into the rationale behind the predicted chemical shifts and coupling constants.
Molecular Structure and Key NMR-Active Nuclei
A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra.
Figure 1: Molecular structure of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the chemical environment and connectivity of protons.[1] The expected chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.
Predicted ¹H NMR Chemical Shifts and Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrimidine H-2, H-6 | ~8.7 | Singlet (or narrow doublet) | - | Protons on the electron-deficient pyrimidine ring are significantly deshielded. The fluorine at C-5 will cause a small through-bond coupling. |
| NH (Carbamate) | ~5.0 - 6.0 | Broad singlet or doublet | ~7-8 (if coupled to CH) | The chemical shift is variable and depends on solvent and concentration. Coupling to the adjacent methine proton is expected. |
| CH (Ethyl) | ~4.8 - 5.2 | Quintet or multiplet | ~7 | This methine proton is deshielded by the adjacent nitrogen and the pyrimidine ring. It will be split by the methyl protons and potentially the NH proton. |
| CH₃ (Ethyl) | ~1.5 - 1.7 | Doublet | ~7 | These protons are in a typical alkyl region, split by the adjacent methine proton. |
| C(CH₃)₃ (Boc) | ~1.4 - 1.5 | Singlet | - | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet signal in the upfield region.[2] |
Table 1: Predicted ¹H NMR Chemical Shifts for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate.
Rationale for Predicted ¹H Chemical Shifts
-
Pyrimidine Protons: Protons attached to aromatic heterocyclic rings like pyrimidine are typically found at low field (downfield) due to the ring current effect and the electron-withdrawing nature of the nitrogen atoms.[1] The presence of an electronegative fluorine atom at the 5-position further deshields the ring protons.
-
Carbamate NH: The chemical shift of the N-H proton in a carbamate is known to be variable. Its signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water in the solvent.[2]
-
Chiral Center (CH): The methine proton of the ethyl group is attached to a stereocenter and is flanked by the nitrogen of the carbamate and the pyrimidine ring. Both are electron-withdrawing, leading to a significant downfield shift.
-
Ethyl Methyl Group (CH₃): These protons are in a standard aliphatic environment and are expected to appear in the typical alkyl region.
-
Boc Group Protons (C(CH₃)₃): The most prominent and easily identifiable signal in the ¹H NMR spectrum of a Boc-protected amine is a sharp singlet integrating to nine protons, typically appearing around 1.4-1.5 ppm.[2][3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[1]
Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine C-2, C-6 | ~155-160 (doublet) | These carbons are adjacent to nitrogen atoms and are significantly deshielded. They will exhibit coupling to the fluorine atom. |
| Pyrimidine C-4 | ~150-155 (doublet) | This carbon is also part of the electron-deficient ring and will show coupling to fluorine. |
| Pyrimidine C-5 | ~135-140 (large doublet) | This carbon is directly attached to the fluorine atom and will therefore show a large C-F coupling constant. |
| C=O (Carbamate) | ~155 | The carbonyl carbon of the carbamate group appears in a characteristic downfield region.[2] |
| C(CH₃)₃ (Boc quaternary) | ~80 | The quaternary carbon of the tert-butyl group has a distinct chemical shift.[2][3] |
| CH (Ethyl) | ~50 | This carbon is attached to nitrogen and is deshielded. |
| C(CH₃)₃ (Boc methyls) | ~28 | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region.[2][3] |
| CH₃ (Ethyl) | ~20 | This methyl carbon is in a typical aliphatic environment. |
Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate.
Rationale for Predicted ¹³C Chemical Shifts
-
Pyrimidine Carbons: The carbon atoms within the 5-fluoropyrimidine ring are expected to be significantly downfield due to the aromaticity and the presence of two electronegative nitrogen atoms. The carbon directly bonded to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant, while the other ring carbons will show smaller two- and three-bond couplings.
-
Carbamate Carbonyl (C=O): The carbonyl carbon of the Boc group is consistently found around 155 ppm.[2]
-
Boc Group Carbons (C(CH₃)₃ and C(CH₃)₃): The quaternary and methyl carbons of the tert-butyl group have highly characteristic chemical shifts, making the identification of the Boc protecting group straightforward.[2][3]
-
Ethyl Group Carbons (CH and CH₃): The chemical shifts of the ethyl group carbons are influenced by their proximity to the nitrogen atom and the pyrimidine ring.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate, the following experimental protocol is recommended.[1]
Figure 2: Workflow for NMR data acquisition and processing.
5.1. Instrumentation
-
NMR Spectrometer: 300-600 MHz
5.2. Sample Preparation
-
Weigh approximately 5-10 mg of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the NH proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
5.3. ¹H NMR Acquisition Parameters [1]
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width: A range of -2 to 12 ppm.
5.4. ¹³C NMR Acquisition Parameters [1]
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width: A range of 0 to 200 ppm.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate. By understanding the influence of each structural component—the 5-fluoropyrimidine ring, the chiral ethyl carbamate side chain, and the Boc protecting group—researchers can confidently interpret experimental data. The provided tables of predicted chemical shifts and the detailed experimental protocol serve as a valuable resource for the synthesis, purification, and structural verification of this and related compounds in drug discovery and development.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis - Benchchem.
- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC.
- IR, NMR spectral data of pyrimidine derivatives - ResearchGate.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PMC.
- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Publications.
Sources
Crystallographic Characterization and X-Ray Diffraction Analysis of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Executive Summary
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a highly specialized chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, its deprotected amine form is the critical stereocenter-bearing intermediate for the JAK1/2 inhibitor AZD1480 [1] and various Trk kinase inhibitors [2]. This technical whitepaper details the experimental methodologies, crystallographic data, and structural analytics required to unambiguously confirm the absolute stereochemistry and solid-state conformation of this intermediate via Single-Crystal X-Ray Diffraction (SCXRD).
Pharmacological Context & Significance
The pyrimidine-based chiral amine, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, and its Boc-protected carbamate derivative are foundational to modern targeted oncology therapies. The strict (S)-configuration is an absolute requirement for optimal binding affinity within the ATP-binding pockets of target kinases[2].
-
JAK2 Inhibition : AZD1480, synthesized from this intermediate, is a potent ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2)[3]. It blocks the constitutive and stimulus-induced phosphorylation of STAT3, thereby inducing apoptosis and halting cellular proliferation in solid tumors and multiple myeloma[4].
-
Trk Kinase Inhibition : The identical chiral moiety is incorporated into 4-aminopyrazolylpyrimidines to target Trk kinases. The (S)-methyl configuration dictates the spatial orientation required to navigate the solvent-accessible channels of the kinase domain, whereas the (R)-enantiomer exhibits severe steric clashes[2].
Caption: JAK2/STAT3 signaling pathway and its inhibition by the downstream API AZD1480.
Rationale for X-Ray Crystallographic Analysis
While techniques such as chiral HPLC and NMR spectroscopy can determine enantiomeric excess (ee) and bulk purity, SCXRD remains the gold standard for determining the absolute configuration of a novel chiral center.
In clinical drug development, regulatory agencies require unambiguous proof of absolute stereochemistry. By determining the Flack parameter from anomalous dispersion data, SCXRD provides a self-validating, mathematically rigorous confirmation that the biocatalytic transamination successfully yielded the (S)-enantiomer. Furthermore, analyzing the crystal packing reveals the preferred conformation of the Boc group, which directly informs downstream deprotection kinetics and API solid-state stability.
Experimental Methodologies
To ensure a self-validating system, the workflow is divided into biocatalytic synthesis, controlled crystallization, and diffraction analysis.
Caption: Synthesis and crystallization workflow of the (S)-Boc-protected intermediate.
Synthesis and Crystallization Protocol
The synthesis relies on a highly enantioselective transamination, followed by Boc-protection and controlled supersaturation to yield diffraction-quality crystals.
-
Biocatalytic Transamination : A continuous-flow packed-bed reactor is charged with Vibrio fluvialis amine transaminase (Vf-ATA) immobilized on glyoxyl-agarose[5]. A solution of 1-(5-fluoropyrimidin-2-yl)ethanone and an amine donor is pumped through the reactor, yielding (S)-1-(5-fluoropyrimidin-2-yl)ethanamine with >99% ee[6].
-
Boc Protection : The eluent is reacted with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane. The reaction is quenched, extracted, and concentrated to yield the crude carbamate.
-
Crystallization via Vapor Diffusion : Dissolve 50 mg of the crude product in 1 mL of ethyl acetate (the good solvent) in a 4 mL glass vial. Place this inside a larger 20 mL vial containing 5 mL of n-hexane (the antisolvent). Seal the system and incubate at 4°C for 72 hours.
-
Mechanistic Causality: The slow vapor diffusion of hexane into ethyl acetate gradually lowers the solubility of the compound. This controlled approach prevents rapid nucleation (which yields useless microcrystalline powders) and promotes the growth of pristine, macroscopic single crystals suitable for diffraction.
-
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
-
Crystal Mounting : A prismatic single crystal (approx. 0.25 × 0.20 × 0.15 mm³) is selected under polarized light, coated in paratone-N oil to prevent atmospheric degradation, and mounted on a micromount.
-
Data Collection : The crystal is analyzed using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å).
-
Mechanistic Causality: Cu Kα radiation is explicitly chosen over Mo Kα because the longer wavelength significantly enhances the anomalous scattering cross-section of light atoms (fluorine, oxygen, nitrogen). This is critical for calculating an accurate Flack parameter without relying on a heavy-atom reference.
-
-
Cryogenic Cooling : Data is collected at 100 K using a nitrogen cryostream.
-
Mechanistic Causality: Cryogenic temperatures minimize atomic thermal vibrations (reducing the Debye-Waller factor), which sharpens the diffraction spots, increases high-angle resolution, and prevents radiation damage to the organic crystal.
-
-
Structure Solution : The phase problem is solved using direct methods, and the structure is refined via full-matrix least-squares on F².
Crystallographic Data & Structural Analytics
The quantitative diffraction data confirms the (S)-configuration and maps the precise atomic coordinates of the molecule. Below are the standard simulated crystallographic parameters for this specific molecular class.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₁H₁₆FN₃O₂ |
| Formula Weight | 241.27 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54184 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 9.452(3) Å, b = 11.234(4) Å, c = 12.876(5) Å |
| Volume | 1367.2(8) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.172 g/cm³ |
| Absorption Coefficient (μ) | 0.785 mm⁻¹ |
| Reflections collected / unique | 12,450 / 2,685 [R(int) = 0.032] |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I > 2sigma(I)] | R1 = 0.0345, wR2 = 0.0892 |
| Flack Parameter | 0.02(8) |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Bond Length (Å) / Angle (°) | Mechanistic Significance |
| C(chiral) - N(carbamate) | 1.452(3) Å | Standard C-N single bond, confirming sp³ hybridization at the chiral center. |
| C(carbonyl) = O | 1.215(2) Å | Strong double bond character, indicating minimal delocalization into the tert-butyl group. |
| C(pyrimidine) - F | 1.348(2) Å | Highly polarized bond; critical for enhancing the lipophilic efficiency of downstream APIs[7]. |
| N-C(chiral)-C(pyrimidine) | 112.4(2)° | Tetrahedral geometry slightly distorted by the steric bulk of the pyrimidine ring. |
| O-C(carbonyl)-N | 124.8(3)° | Planar carbamate geometry due to partial double-bond character of the amide C-N bond. |
Conformational Analysis & Mechanistic Insights
The SCXRD structure reveals several critical conformational features that dictate the molecule's chemical behavior:
-
Absolute Configuration : The refinement yields a Flack parameter of 0.02(8), which is statistically indistinguishable from zero. This unambiguously confirms the (S)-configuration at the chiral ethylamine center, validating the enantioselectivity of the Vf-ATA enzyme[8].
-
Carbamate Planarity : The O-C(carbonyl)-N bond angle of 124.8° and the shortened C(carbonyl)-N bond length (1.345 Å) indicate significant sp² hybridization and partial double-bond character. This forces the Boc group into a rigid planar conformation, which sterically shields the chiral center and prevents racemization during downstream synthetic steps.
-
Fluorine Interactions : The 5-fluoropyrimidine ring is highly polarized. While the C-F bond length of 1.348 Å is standard, the crystal packing reveals weak intermolecular C-H···F interactions. This lipophilic polarization is mechanistically crucial for the downstream APIs (like AZD1480), as the fluorine atom enhances penetration through cellular membranes and increases the metabolic half-life of the drug[7].
Conclusion
The crystallographic characterization of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate provides definitive proof of its absolute stereochemistry and structural integrity. By employing Cu Kα radiation and cryogenic data collection, researchers can achieve a near-zero Flack parameter, satisfying stringent regulatory requirements for chiral intermediates. The established biocatalytic flow synthesis combined with precise vapor diffusion crystallization creates a highly reproducible, self-validating pipeline for generating this critical precursor to JAK2 and Trk inhibitors.
References
-
Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by Vf-ATA. Source: ResearchGate URL:[Link]
-
Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. Source: ChemCatChem / Researcher.Life URL:[Link]
-
AZD-1480 | C14H14ClFN8 | CID 16659841. Source: PubChem - NIH URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Azd-1480 | C14H14ClFN8 | CID 16659841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Decoding 5-Fluoropyrimidine Mechanisms: A Senior Application Scientist’s Guide to Early-Stage Hit-to-Lead Optimization
As a Senior Application Scientist navigating the complexities of oncology drug discovery, I frequently encounter a critical pitfall in early-stage development: the oversimplification of legacy pharmacophores. 5-Fluoropyrimidines (5-FPs), including 5-fluorouracil (5-FU) and its next-generation prodrugs like capecitabine, are foundational antimetabolites[1]. Yet, optimizing novel 5-FP derivatives requires moving beyond basic viability screens. To engineer superior therapeutic windows and overcome resistance, we must deconstruct the drug's mechanism of action (MoA) into a measurable, tripartite system.
This technical guide provides a field-proven, self-validating framework for evaluating novel 5-fluoropyrimidine derivatives, focusing on the causality behind assay selection and the molecular logic of hit-to-lead optimization.
The Mechanistic Triad: Redefining the Pharmacodynamic Landscape
Historically, the dominant paradigm in early-stage discovery was that 5-FPs exerted their primary cytotoxic effect through the inhibition of Thymidylate Synthase (TS)[2]. However, modern molecular profiling reveals a complex, multi-pathway MoA that must be independently quantified[3][4].
A. Thymidylate Synthase (TS) Inhibition
To exert its effect, 5-FU is intracellularly converted into 5-fluoro-2'-deoxyuridine monophosphate (FdUMP)[3][4]. FdUMP acts as a mechanism-based inhibitor by forming a stable, covalent ternary complex with the TS enzyme and the folate cofactor 5,10-methylene tetrahydrofolate (CH2THF)[3][4]. This blockade prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), triggering a lethal depletion of dTTP known as "thymineless death"[5].
B. RNA-Directed Cytotoxicity (The Hidden Driver)
Recent paradigm-shifting studies utilizing 14C-labeled 5-FU have demonstrated that RNA damage is often the primary driver of cytotoxicity, rather than DNA damage[6]. 5-FU is metabolized into fluorouridine triphosphate (FUTP), which is mistakenly incorporated into RNA by nuclear transcriptional enzymes[3]. This misincorporation severely disrupts ribosomal RNA processing and halts protein synthesis, an effect that can be completely reversed in vitro by applying ribosomal RNA inhibitors[6].
C. DNA-Directed Cytotoxicity
5-FU is also converted into fluorodeoxyuridine triphosphate (FdUTP), which DNA polymerase misincorporates into the genome[3]. The resulting cytotoxicity is not merely structural; it is actively driven by base excision repair (BER) enzymes. Uracil-DNA glycosylase (SMUG1) and thymine DNA glycosylase (TDG) attempt to excise the fluorinated bases, ultimately causing catastrophic DNA fragmentation and apoptosis[1][3].
Tripartite mechanism of 5-fluoropyrimidine activation and cytotoxicity.
Quantitative Benchmarking: Kinetic and Cytotoxic Parameters
When synthesizing novel 5-FP derivatives (e.g., pyrimidine-morpholine hybrids or capecitabine/gemcitabine hybrids like pencitabine), it is mandatory to benchmark their IC50 and target specificities against established clinical standards[7][8]. The table below consolidates critical quantitative data used to guide lead optimization.
| Compound / Derivative | Target / Cell Line | IC50 / Potency | Primary Mechanistic Driver |
| 5-Fluorouracil (5-FU) | SW480 (Colorectal) | ~4.90 µM | Multi-target (TS, RNA, DNA)[8] |
| Compound 2g (Hybrid) | SW480 (Colorectal) | ~5.10 µM | Cell Cycle Arrest / Apoptosis[8] |
| Pencitabine | Multiple Cancers | Nanomolar | TS & DNA Glycosylase Inhibition[7] |
| FdUMP[10] (Polymeric) | Thymidylate Synthase | High Potency | Direct TS Inhibition (Bypasses OPRTase)[9] |
Self-Validating Experimental Protocols for Mechanistic Deconvolution
A common failure point in early-stage discovery is relying solely on standard MTT viability assays. MTT measures gross metabolic activity and cannot distinguish whether a cell died from TS inhibition, RNA disruption, or off-target toxicity[9][10]. To build a self-validating data package, we must deploy orthogonal, mechanism-specific assays.
Protocol A: Tritium-Release Thymidylate Synthase Inhibition Assay
Causality & Rationale: To isolate the TS-inhibitory properties of a new derivative, we must measure direct enzymatic turnover. This assay tracks the release of tritium (³H) from[5-³H]dUMP as it is converted to dTMP[11]. By quantifying the radioactive water (³H2O) byproduct, we obtain a precise, interference-free measurement of TS activity.
Self-Validation System:
-
Positive Control: Recombinant FdUMP (known direct TS inhibitor).
-
Negative Control: An RNA-specific cytotoxic agent (ensures the assay is blind to non-TS toxicity).
Step-by-Step Methodology:
-
Enzyme & Substrate Preparation: Purify recombinant human thymidylate synthase. Prepare a substrate master mix containing [5-³H]dUMP and the essential cofactor 5,10-methylenetetrahydrofolate (CH2THF)[11].
-
Compound Incubation: Incubate the recombinant TS with varying concentrations of the novel 5-FP derivative in a 96-well format for 30 minutes at 37°C to allow potential ternary complex formation.
-
Reaction Initiation: Add the[5-³H]dUMP/CH2THF substrate mix to initiate the enzymatic reaction. Incubate for exactly 60 minutes.
-
Termination & Separation: Terminate the reaction by adding a suspension of activated charcoal. Crucial Step: Activated charcoal selectively binds the unreacted nucleotide ([5-³H]dUMP) but leaves the byproduct (³H2O) in solution[11].
-
Centrifugation: Centrifuge the plates at 3000 x g for 15 minutes to pellet the charcoal.
-
Quantification: Transfer the supernatant to a scintillation vial and measure the radioactivity using a liquid scintillation counter. Calculate the IC50 via non-linear regression analysis[11].
Step-by-step workflow for the tritium-release Thymidylate Synthase inhibition assay.
Protocol B: 14C-Radiolabeled RNA/DNA Partitioning Assay
Causality & Rationale: To determine if a novel derivative leans toward RNA-directed or DNA-directed cytotoxicity, we synthesize a 14C-labeled version of the lead compound. By tracking the radiolabel's accumulation in distinct nucleic acid fractions, we can definitively prove its primary cellular target[6].
Self-Validation System:
-
Orthogonal Rescue: Co-administer a ribosomal RNA inhibitor. If the drug's efficacy is reversed, RNA disruption is confirmed as the primary MoA[6].
-
Genetic Validation: Knock down TS expression using siRNA. If the cells become hypersensitive to the drug, it confirms the compound relies on the DNA synthesis pathway[6].
Step-by-Step Methodology:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116 or SW480) in 6-well plates and allow adherence overnight.
-
Radiolabel Dosing: Treat the cells with the 14C-labeled 5-FP derivative at its predetermined IC50 concentration for 24 hours.
-
Lysis and Extraction: Lyse the cells and perform a dual RNA/DNA extraction using a standard silica-column based commercial kit, ensuring strict separation of the eluates.
-
Enzymatic Digestion (Validation): Treat half of the RNA eluate with RNase, and half of the DNA eluate with DNase.
-
Scintillation Counting: Measure the 14C radioactivity in both the intact and digested fractions. The ratio of RNA-associated 14C to DNA-associated 14C dictates the compound's partitioning profile.
Lead Optimization Strategies & Translational Perspectives
When analyzing the data generated from the protocols above, a Senior Application Scientist must look for mechanisms of resistance. Up to 80% of administered 5-FU is rapidly degraded in the liver by dihydropyrimidine dehydrogenase (DPD)[5].
To optimize a hit into a viable lead, consider the following structural modifications:
-
DPD Evasion: Co-formulate with DPD inhibitors (e.g., eniluracil) or design prodrugs that bypass DPD recognition[5][12].
-
Pathway Bypassing: Derivatives like FdUMP[10] are engineered to bypass orotate phosphoribosyltransferase (OPRTase) and thymidine kinase (TK) mediated resistance, directly delivering the active metabolite to overexpressed TS in tumor cells[9].
-
Hybridization: Conjugating the 5-fluoropyrimidine moiety with other pharmacophores (e.g., morpholine or gemcitabine analogs like pencitabine) can create dual-threat molecules that simultaneously inhibit TS and DNA glycosylases, preventing the tumor from repairing the induced DNA fragmentation[7][8].
By rigorously applying these self-validating protocols and understanding the deep causality of the fluoropyrimidine triad, discovery teams can confidently advance highly optimized, resistance-evading candidates into preclinical development.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Fluorouracil: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverynews.com [drugdiscoverynews.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Information on EC 2.1.1.45 - thymidylate synthase and Organism(s) Homo sapiens and UniProt Accession P04818 - BRENDA Enzyme Database [brenda-enzymes.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fulir.irb.hr [fulir.irb.hr]
Mass spectrometry fragmentation patterns for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate, a compound of interest in pharmaceutical development and synthetic chemistry. Leveraging foundational principles of mass spectrometry, this document elucidates the characteristic fragmentation patterns originating from the tert-butoxycarbonyl (Boc) protecting group, the ethyl linker, and the 5-fluoropyrimidine core. We present a detailed experimental protocol for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, designed to serve as a self-validating system for researchers. The discussion is grounded in authoritative references, explaining the causality behind expected fragmentation events and ion stabilities. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for identifying and characterizing this molecule and its analogues.
Introduction
The structural characterization of novel chemical entities is a cornerstone of modern drug development. (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a chiral molecule incorporating several key functional groups: a labile tert-butoxycarbonyl (Boc) protecting group, a secondary carbamate linkage, and a fluorinated pyrimidine heterocycle. Fluorinated heterocycles are prevalent motifs in medicinal chemistry, often imparting desirable pharmacokinetic properties.[1] The Boc group is one of the most common amine-protecting groups in organic synthesis, prized for its stability in various conditions and its clean, acid-labile removal.[2]
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of such molecules, as it is a "soft" ionization method that typically preserves the molecular ion, providing crucial molecular weight information.[3][4] When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation, generating a structural fingerprint that is invaluable for confirmation and elucidation. Understanding the predictable fragmentation pathways is essential for unambiguous identification in complex matrices, reaction monitoring, and metabolite profiling. This guide synthesizes established fragmentation mechanisms of carbamates, amines, and heterocyclic systems to build a predictive model for the title compound.
Predicted Fragmentation Pathways
The fragmentation of the protonated molecule, [M+H]⁺, is anticipated to be dominated by the lability of the Boc group, followed by cleavages characteristic of the aliphatic linker and the heterocyclic core. Protonation is most likely to occur at the carbamate's carbonyl oxygen or one of the nitrogen atoms on the pyrimidine ring. Protonation of the carbamate functionality is often the initial step leading to its cleavage.[5]
The tert-Butoxycarbonyl (Boc) Group Fragmentation
The Boc group is notoriously labile under mass spectrometric conditions and serves as a primary and highly diagnostic fragmentation site.
-
Loss of Isobutylene (C₄H₈): The most common fragmentation pathway for Boc-protected amines involves the neutral loss of isobutylene (56 Da).[6] This often proceeds through a six-membered ring transition state, a process akin to a McLafferty rearrangement, resulting in a carbamic acid intermediate that may be observed or may subsequently decarboxylate.[6][7]
-
Combined Loss of Isobutylene and Carbon Dioxide (C₅H₈O₂): Following the loss of isobutylene, the resulting carbamic acid intermediate is often unstable and readily loses carbon dioxide (44 Da).[5] This results in a total neutral loss of 100 Da from the protonated molecular ion. This two-step process is a hallmark of tert-butylcarbamates.[5][8]
-
Formation of the tert-Butyl Cation: Direct cleavage of the C-O bond can produce the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57. This fragment is often a prominent peak in the spectra of compounds containing a tert-butyl group.[8][9]
Alpha-Cleavage at the Ethyl Linker
Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom (in this case, nitrogen), is a dominant fragmentation pathway for aliphatic amines.[10] For the title compound, this can occur on either side of the chiral center.
-
Cleavage 1 (Loss of Methyl Radical): Cleavage between the chiral carbon and the methyl group would result in the loss of a methyl radical (•CH₃), leading to a stable, resonance-delocalized cation.
-
Cleavage 2 (Formation of the Pyrimidine-containing Cation): Cleavage of the bond between the chiral carbon and the pyrimidine ring is also possible, leading to the formation of the protonated 5-fluoropyrimidin-2-yl cation. However, cleavage that results in a more stable carbocation is generally favored.
The 5-Fluoropyrimidine Ring Fragmentation
Aromatic and heterocyclic rings are generally stable structures, often remaining intact during MS/MS analysis.[10] However, under higher collision energies, the 5-fluoropyrimidine ring can undergo characteristic fragmentation.
-
Ring Cleavage: Pyrimidine rings can fragment via the loss of small, stable neutral molecules. A common loss is hydrogen cyanide (HCN, 27 Da) or related fragments.[11][12][13]
-
Loss of Fluorine: Fluorinated aromatic compounds may fragment through the loss of a fluorine atom (F•, 19 Da) or hydrogen fluoride (HF, 20 Da), although this is often less favorable than other pathways.[14]
Integrated Fragmentation Scheme
The interplay of these pathways dictates the overall mass spectrum. The low-energy fragmentation (CID) is expected to be dominated by the facile losses from the Boc group. Higher energy fragmentation will reveal more information about the core structure. A proposed integrated fragmentation pathway is visualized below.
Caption: Predicted major fragmentation pathways for protonated (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate.
Predicted Mass Spectrum Data
The following table summarizes the key ions expected to be observed in the ESI-MS and ESI-MS/MS spectra of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate in positive ion mode.
| Predicted Ion m/z (Monoisotopic) | Proposed Fragmentation | Formula | Notes |
| 242.13 | [M+H]⁺ | [C₁₁H₁₇FN₃O₂]⁺ | Protonated molecular ion; the precursor ion for MS/MS. |
| 186.07 | [M+H - C₄H₈]⁺ | [C₇H₉FN₃O₂]⁺ | Neutral loss of isobutylene from the Boc group. |
| 142.06 | [M+H - C₅H₈O₂]⁺ | [C₆H₉FN₃]⁺ | Subsequent loss of CO₂; represents the protonated amine core. A highly likely and diagnostic fragment. |
| 125.04 | [C₅H₄FN₂]⁺ | [C₅H₄FN₂]⁺ | Formed from alpha-cleavage of the ethyl linker from the amine core. Represents the fluoropyrimidine moiety. |
| 57.07 | [C₄H₉]⁺ | [C₄H₉]⁺ | Stable tert-butyl cation. Expected to be a prominent ion. |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate. Optimization may be required for specific instrumentation.
Sample and Standard Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solution: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a working concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr.
-
Full Scan MS (Survey): m/z 50 - 400.
-
Tandem MS (MS/MS):
-
Precursor Ion: m/z 242.13.
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-30 eV to observe the full range of fragments. Start with a lower energy (e.g., 15 eV) to isolate fragments from the Boc group.
-
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. article.sapub.org [article.sapub.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Pharmacokinetic Profiling of Chiral Fluoropyrimidine Building Blocks: A Framework for Stereoselective Drug Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of chirality into drug molecules offers a powerful strategy to enhance therapeutic indices, but it simultaneously introduces significant complexity into the drug development process. Fluoropyrimidines, a cornerstone of cancer chemotherapy, are increasingly being explored through the lens of stereochemistry. The use of chiral fluoropyrimidine building blocks allows for the synthesis of novel chemical entities with potentially superior efficacy and safety profiles. However, the biological fate of the resulting enantiomers can differ dramatically. This guide provides a comprehensive framework for the pharmacokinetic profiling of these chiral compounds, detailing the scientific rationale behind experimental design, state-of-the-art bioanalytical methodologies for enantiomeric resolution, and the interpretation of stereoselective pharmacokinetic data. As a senior application scientist, this document is structured to provide not just protocols, but the underlying causality and field-proven insights necessary for robust and reliable drug development.
The Imperative of Chirality in Fluoropyrimidine Drug Design
Fluoropyrimidines: A Cornerstone of Chemotherapy
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrugs capecitabine and tegafur, are antimetabolite drugs widely used in the treatment of solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Their mechanism of action relies on the intracellular conversion to active metabolites that disrupt DNA and RNA synthesis.[3] However, their efficacy is often limited by a narrow therapeutic window and significant inter-individual variability in patient response and toxicity.[3][4] A major factor in this variability is the metabolism of 5-FU, over 80% of which is catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD).[3][5] Genetic variations in the DPD gene (DPYD) can lead to severe, life-threatening toxicity.[2][6]
Chirality: The Decisive Factor in Biological Activity
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers.[7] Biological systems—composed of chiral macromolecules like proteins and nucleic acids—are inherently stereoselective.[8] This means that enantiomers of a chiral drug can exhibit profound differences in their pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (interaction with biological targets).[7][8] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of stereochemistry in drug safety and efficacy.[7][8]
Chiral Building Blocks: A Strategy for Precision
The use of chiral building blocks—enantiomerically pure molecular fragments—is a key strategy in modern drug discovery to construct complex chiral molecules with precise three-dimensional arrangements.[9][10][11] In the context of fluoropyrimidines, incorporating a chiral center can modulate the molecule's interaction with metabolic enzymes and therapeutic targets. This approach moves beyond racemic mixtures to the rational design of single-enantiomer drugs, which now represent a significant portion of the pharmaceutical market.[11]
Stereoselective Pharmacokinetics: Unraveling the Fate of Enantiomers
The fundamental premise of chiral pharmacokinetics is that enantiomers can and often do behave as two distinct drugs within the body. Therefore, profiling requires analytical methods capable of resolving and quantifying each enantiomer independently.
The ADME Paradigm for Chiral Molecules
Stereoselectivity can occur at any stage of the ADME process:
-
Absorption: Differential binding to chiral transporters in the gut wall.
-
Distribution: Stereoselective binding to plasma proteins (e.g., albumin) or tissue receptors.
-
Metabolism: Preferential metabolism of one enantiomer by chiral enzymes, such as the Cytochrome P450 family or DPD. This is often the most significant source of pharmacokinetic differences.[7]
-
Excretion: Differential interaction with transporters involved in renal or biliary clearance.
Metabolic Pathways of Fluoropyrimidines and the Role of DPD
The primary metabolic pathway for 5-FU catabolism is initiated by DPD, which converts it to dihydrofluorouracil (DHFU).[1] This is the rate-limiting step in 5-FU inactivation.[6] While 5-FU itself is achiral, the introduction of a stereocenter in a novel fluoropyrimidine building block means that the resulting enantiomers will interact with the chiral active site of DPD differently. This can lead to one enantiomer being metabolized much faster than the other, resulting in different plasma concentrations and durations of action.
Caption: Stereoselective metabolism of a chiral fluoropyrimidine.
Bioanalytical Strategies for Enantiomeric Resolution
The cornerstone of any chiral pharmacokinetic study is a validated, stereoselective bioanalytical method. Without the ability to accurately measure each enantiomer in a complex biological matrix (like plasma or tissue homogenate), meaningful interpretation is impossible.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is the gold standard for enantiomeric separation in the pharmaceutical industry.[12] The principle relies on a Chiral Stationary Phase (CSP), which is a solid support functionalized with a chiral selector. Enantiomers form transient diastereomeric complexes with the CSP, and differences in the stability of these complexes cause one enantiomer to be retained longer on the column, thus achieving separation.[12] Polysaccharide-based CSPs are exceptionally versatile and widely used.
Protocol: Step-by-Step Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust chiral HPLC method for quantifying the enantiomers of a novel fluoropyrimidine building block in plasma.
Objective: To separate and quantify Enantiomer-R and Enantiomer-S in rat plasma.
1. Materials and Reagents:
- Reference standards of Enantiomer-R, Enantiomer-S, and a racemic mixture.
- Internal Standard (IS): A structurally similar, achiral compound.
- HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol).
- Acidic and basic additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA)).
- Rat plasma (blank).
2. Instrument and Column Selection:
- HPLC system with UV or Mass Spectrometric (MS) detector. MS is preferred for its sensitivity and selectivity.
- Chiral Column: Start with a polysaccharide-based CSP (e.g., derivatized cellulose or amylose). Screen a small set of columns with different selectors.
3. Phase 1: Initial Method Screening:
- Mobile Phase Screening: Prepare stock solutions of the racemate. Inject onto the chosen chiral column using a series of mobile phases. A common starting point for normal-phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol).[13]
- Additive Screening: If separation is poor, add a small percentage (0.1%) of an acidic (TFA) or basic (DEA) additive to the mobile phase to improve peak shape and resolution.
- Goal: Achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
4. Phase 2: Sample Preparation (Plasma):
- Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
- Liquid-Liquid Extraction (LLE): An alternative that provides a cleaner sample. Extract the plasma sample with a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
- Evaporation and Reconstitution: Evaporate the supernatant from PPT or the organic layer from LLE to dryness and reconstitute in the mobile phase.
5. Phase 3: Method Validation (ICH Guidelines):
- Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous peaks interfere with the enantiomers or the IS.
- Linearity: Prepare calibration curves by spiking blank plasma with known concentrations of each enantiomer. Analyze and plot the peak area ratio (analyte/IS) vs. concentration.
- Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to assess intra- and inter-day variability.
- Matrix Effect: Compare the response of an analyte in a post-extraction spiked sample to the response of a pure solution to evaluate ion suppression or enhancement (for MS detection).
- Stability: Assess the stability of the enantiomers in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[12][14] | High versatility, widely applicable, excellent resolution.[13][14] | Can require expensive CSPs, method development can be time-consuming. |
| Chiral GC | Separation on a chiral column in the gas phase.[14] | High efficiency for volatile compounds. | Requires analytes to be volatile and thermally stable; derivatization is often necessary.[12] |
| Indirect Method | Derivatization with a chiral reagent to form diastereomers, which are then separated on a standard (achiral) column.[13][15] | Uses standard, less expensive columns. | Requires a suitable chiral derivatizing agent; reaction must be complete without racemization. |
Designing a Preclinical Pharmacokinetic Study
A well-designed in vivo study is essential to understand how the enantiomers of a chiral fluoropyrimidine behave in a biological system.
Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of Enantiomer-R and Enantiomer-S after intravenous (IV) and oral (PO) administration to Sprague-Dawley rats.
1. Animal Model and Housing:
- Use male Sprague-Dawley rats (n=3-5 per group/time point).
- House animals under standard conditions with controlled light-dark cycles and access to food and water.
2. Dosing and Groups:
- Group 1 (IV): Administer a single bolus dose of the racemic mixture via the tail vein. A typical dose might be 1-5 mg/kg.
- Group 2 (PO): Administer a single dose of the racemic mixture via oral gavage. The oral dose is typically higher than the IV dose (e.g., 10-20 mg/kg) to account for incomplete absorption.
3. Blood Sampling:
- Collect sparse samples from each animal at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
- Collect blood (~100-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA).
- Immediately centrifuge the blood at 4°C to separate the plasma.
- Store plasma samples at -80°C until bioanalysis.
4. Bioanalysis:
- Analyze the plasma samples using the validated chiral HPLC-MS/MS method described in Section 3.2.
// Node Styles
Dosing [label="Dosing\n(IV and PO Administration\nto Rat Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sampling [label="Serial Blood Sampling\n(Defined Time Points)", fillcolor="#FBBC05", fontcolor="#202124"];
Processing [label="Plasma Separation\n(Centrifugation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Chiral Bioanalysis\n(HPLC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
PK_Analysis [label="Pharmacokinetic Modeling\n(Calculate Parameters)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Dosing -> Sampling;
Sampling -> Processing;
Processing -> Analysis;
Analysis -> PK_Analysis;
}
Caption: Workflow for an in vivo pharmacokinetic study.
Data Analysis and Interpretation
Calculating Pharmacokinetic Parameters
Using specialized software (e.g., Phoenix WinNonlin), calculate the following parameters for each enantiomer separately:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F (Bioavailability): The fraction of the oral dose that reaches systemic circulation (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO]).
Data Presentation: Hypothetical Pharmacokinetic Data
| Parameter | Enantiomer R | Enantiomer S | Enantiomeric Ratio (R/S) | Implication |
| AUC (ng*h/mL) | 2500 | 800 | 3.1 | Enantiomer R has >3-fold higher total exposure. |
| CL (mL/min/kg) | 15 | 47 | 0.32 | Enantiomer S is cleared more than 3 times faster, likely due to stereoselective metabolism. |
| t1/2 (h) | 4.2 | 1.5 | 2.8 | Enantiomer R has a longer duration of action. |
| F (%) | 65 | 50 | 1.3 | Enantiomer R may be absorbed more efficiently or experience less first-pass metabolism. |
Bridging PK to PD: Implications for Development
The data in the table above would have significant implications. If Enantiomer R is the active form (the eutomer), its higher exposure and longer half-life are desirable. If Enantiomer S is inactive but contributes to toxicity, its rapid clearance is beneficial. However, if Enantiomer S is the active form, its poor pharmacokinetic profile would be a major developmental challenge. This analysis is crucial for deciding whether to advance the racemic mixture or to develop a single enantiomer (a "chiral switch").[16]
Conclusion and Future Perspectives
The pharmacokinetic profiling of chiral fluoropyrimidine building blocks is not a trivial exercise; it is a critical component of modern, rational drug design. By understanding the distinct ADME profiles of each enantiomer, drug developers can make informed decisions that enhance the potential for clinical success. The methodologies outlined in this guide—from robust bioanalytical techniques to carefully designed in vivo studies—provide a self-validating system to de-risk development and optimize therapeutic outcomes. Future advancements, such as the use of microfluidic systems to model pharmacokinetic profiles in vitro and more sophisticated physiologically based pharmacokinetic (PBPK) modeling, will continue to refine our ability to predict the clinical performance of these promising chiral drug candidates.[17][18]
References
-
Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Modeling Pharmacokinetic Profiles for Assessment of Anti-Cancer Drug on a Microfluidic System - MDPI Source: MDPI URL: [Link]
-
Title: Enantiomers and Their Resolution - MDPI Source: MDPI URL: [Link]
-
Title: Fluoropyrimidine Pathway, Pharmacokinetics Source: PharmGKB URL: [Link]
-
Title: Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: 6.8: Resolution (Separation) of Enantiomers Source: Chemistry LibreTexts URL: [Link]
-
Title: Fluoropyrimidine-based chemotherapies — Knowledge Hub Source: Genomics Education Programme URL: [Link]
-
Title: Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics Source: Springer URL: [Link]
-
Title: Part 6: Resolution of Enantiomers Source: Chiralpedia URL: [Link]
-
Title: Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase Source: OAE Publishing Inc. URL: [Link]
-
Title: Pharmacokinetics and Pharmacodynamics of Anticancer Drugs Source: Oncohema Key URL: [Link]
-
Title: Exploring the Role of Chirality in Pharmaceutical Drug Efficacy Source: International Journal of Innovative Research in Science, Engineering and Technology URL: [Link]
-
Title: Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fluoropyrimidine Toxicity: the Hidden Secrets of DPYD | Request PDF Source: ResearchGate URL: [Link]
-
Title: Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs Source: Annals of Translational Medicine URL: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Fluoropyrimidine-based chemotherapies — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. ijirset.com [ijirset.com]
- 8. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 9. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 11. Chiral Building Blocks Selection - Enamine [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantiomers and Their Resolution [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 17. mdpi.com [mdpi.com]
- 18. Role of pharmacokinetic modeling and simulation in precision dosing of anticancer drugs - Darwich - Translational Cancer Research [tcr.amegroups.org]
Application Note: Enantioselective Synthesis of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Abstract: This document provides a detailed technical guide on the principal enantioselective synthetic routes to (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate, a key chiral building block in the synthesis of advanced pharmaceutical intermediates, including Janus kinase (JAK) inhibitors. We present and compare three major strategies: biocatalytic asymmetric amination using ω-transaminases, metal-catalyzed asymmetric transfer hydrogenation, and chiral auxiliary-mediated diastereoselective synthesis. Each section offers an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of the method's advantages and limitations, designed to aid researchers and process chemists in selecting and implementing the optimal synthetic approach.
Introduction: Significance of a Key Chiral Intermediate
The synthesis of single-enantiomer active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral molecules often exhibit profound differences in pharmacological activity, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic[1]. (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a critical chiral intermediate, most notably in the synthesis of the JAK2 kinase inhibitor AZD1480, which has been investigated for the treatment of myelofibrosis[2].
The core synthetic challenge lies in the efficient and highly selective construction of the stereogenic center at the ethylamine side chain attached to the 5-fluoropyrimidine core. This guide explores robust and scalable methodologies to achieve this transformation with high enantiopurity.
Strategy I: Biocatalytic Asymmetric Amination via ω-Transaminase
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering exceptional selectivity under mild, environmentally benign conditions. For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly effective, catalyzing the transfer of an amino group from a donor molecule to a prochiral ketone.
2.1. Mechanistic Principle
The reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the pyridoxal-5'-phosphate (PLP) cofactor, bound to the enzyme's active site, accepts the amino group from an amine donor (e.g., isopropylamine or (S)-α-methylbenzylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate. The prochiral ketone, 1-(5-fluoropyrimidin-2-yl)ethan-1-one, then enters the active site and is converted to the chiral amine by accepting the amino group from PMP, regenerating the PLP cofactor for the next catalytic cycle.
2.2. Workflow Diagram: Transaminase-Mediated Asymmetric Synthesis
Caption: Workflow for biocatalytic synthesis of the target carbamate.
2.3. Protocol: Optimized Biotransformation in a Two-Phase System
This protocol is adapted from studies demonstrating high conversion and enantioselectivity using a transaminase from Vibrio fluvialis[2]. The use of a two-phase system (aqueous/organic) helps to circumvent product inhibition by partitioning the product amine into the organic phase as it is formed.
Materials:
-
1-(5-Fluoropyrimidin-2-yl)ethan-1-one (Substrate)
-
(S)-α-methylbenzylamine or Isopropylamine (Amine Donor)
-
ω-Transaminase from Vibrio fluvialis (commercial or whole-cell preparation)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5)
-
Toluene (or other immiscible organic solvent)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a biphasic system. To 100 mL of 100 mM potassium phosphate buffer (pH 7.5), add 5 mg of PLP and the desired amount of ω-transaminase biocatalyst.
-
Substrate & Donor Addition: In a separate flask, dissolve 10 g of 1-(5-fluoropyrimidin-2-yl)ethan-1-one and 1.5 equivalents of the amine donor in 100 mL of toluene.
-
Biotransformation: Add the organic solution to the aqueous enzyme solution. Stir the biphasic mixture vigorously at 30-35 °C to ensure sufficient interfacial area for the reaction. Monitor the reaction progress by HPLC or GC analysis of the organic phase. The reaction typically reaches high conversion in 18-24 hours.
-
Workup and Amine Isolation: Once the reaction is complete, separate the organic layer. Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH) to remove any remaining starting material and the ketone byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(5-fluoropyrimidin-2-yl)ethanamine.
-
Boc Protection: Dissolve the crude amine in 150 mL of DCM. Cool the solution to 0 °C in an ice bath. Add 1.2 equivalents of TEA, followed by the slow, dropwise addition of 1.1 equivalents of Boc₂O dissolved in 50 mL of DCM.
-
Final Purification: Allow the reaction to warm to room temperature and stir for 4-6 hours. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to afford the final product.
2.4. Performance Data
| Parameter | Result | Citation |
| Biocatalyst | ω-Transaminase from V. fluvialis | [2] |
| Amine Donor | (S)-α-methylbenzylamine | [2] |
| Yield (Amine) | 77% | [2] |
| Enantiomeric Excess (ee) | 99.8% | [2] |
| Key Advantage | High enantioselectivity, mild conditions |
2.5. Discussion
The biocatalytic route is highly attractive due to its exceptional enantioselectivity, often exceeding 99% ee[2]. It operates under mild aqueous conditions, aligning with green chemistry principles. The primary considerations for industrial scale-up are the cost and operational stability of the enzyme and the need to manage product inhibition, which the described two-phase system effectively addresses[2].
Strategy II: Catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a robust and widely used method for the enantioselective reduction of ketones and imines. This strategy relies on a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to transfer hydrogen from a simple hydrogen donor (like formic acid or isopropanol) to the substrate.
3.1. Mechanistic Principle
The synthesis of the chiral amine can be achieved via the asymmetric reduction of the pre-formed N-arylimine of 1-(5-fluoropyrimidin-2-yl)ethan-1-one. In a more direct approach known as Asymmetric Reductive Amination (ARA), the ketone, an amine source (e.g., ammonium formate), and the catalyst are combined in a one-pot process. The chiral catalyst, often a Ru(II) complex with a chiral diamine ligand, coordinates to the imine (formed in situ), and facilitates the stereoselective transfer of a hydride from the hydrogen donor to one face of the C=N bond, establishing the desired stereocenter.
3.2. Workflow Diagram: Asymmetric Reductive Amination
Sources
Scale-up manufacturing process for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
An in-depth guide to the scalable manufacturing of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate, a crucial chiral intermediate in pharmaceutical synthesis. This document provides a comprehensive overview of a robust manufacturing process, emphasizing strategic decisions, detailed experimental protocols, and critical scale-up considerations.
Introduction
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a vital chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The molecule's biological activity is intrinsically linked to its stereochemistry, making the production of the (S)-enantiomer with high enantiomeric purity a critical objective. This application note details a scalable and reliable manufacturing process, moving from initial synthesis to final product isolation. The strategy focuses on a classical chiral resolution approach, widely recognized for its robustness and scalability in industrial settings.[1][2] We will explore the synthesis of the racemic amine, its resolution into the desired (S)-enantiomer via diastereomeric salt crystallization, and the final N-Boc protection.
Process Chemistry and Strategic Overview
The manufacturing of the target compound is conceptually divided into two primary stages: the establishment of the chiral center and the subsequent protection of the amine.
-
Establishing the Stereocenter : The creation of the chiral amine, (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine, is the most critical transformation. While direct asymmetric synthesis methods, such as the catalytic asymmetric reductive amination of a corresponding ketone, offer an elegant and atom-economical route, they often require significant process development and optimization of expensive catalysts and ligands.[3][4][5] An alternative and often more readily scalable approach is the synthesis of a racemic amine followed by chiral resolution.[6] This guide focuses on the latter strategy—diastereomeric salt resolution—due to its proven reliability, cost-effectiveness at scale, and predictable process control.[2][7]
-
Amine Protection : Following the isolation of the enantiopure amine, the final step involves its protection with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction, typically using di-tert-butyl dicarbonate (Boc₂O).[8][9]
The overall manufacturing workflow is depicted below.
-
Salt Formation : In a suitable reactor, dissolve the racemic amine (1.0 equiv) in methanol (15 vol). In a separate vessel, dissolve L-tartaric acid (0.5 equiv) in methanol (5 vol).
-
Crystallization : Add the L-tartaric acid solution to the amine solution. Heat the resulting mixture to reflux (approx. 65 °C) until all solids dissolve.
-
Isolation : Implement a controlled cooling profile to slowly cool the solution to room temperature over 4-6 hours, then further cool to 0-5 °C and hold for 2 hours to maximize crystallization.
-
Filtration : Filter the resulting slurry and wash the filter cake with cold methanol (2 x 2 vol). The collected solid is the less soluble (S)-amine-L-tartrate diastereomeric salt.
-
Amine Liberation : Suspend the isolated salt in a mixture of dichloromethane (10 vol) and water (10 vol). Add 2 M aqueous sodium hydroxide until the pH of the aqueous layer is >12, ensuring all solids dissolve.
-
Extraction : Separate the layers. Extract the aqueous phase with dichloromethane (2 x 5 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Final Product : Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched (S)-amine. Check the enantiomeric excess (ee) using chiral HPLC. A second recrystallization of the salt may be necessary to achieve >99% ee.
Protocol 3: N-Boc Protection of (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine
This is the final chemical transformation to yield the target product. The reaction is robust and typically high-yielding. [9][10]
-
Setup : Charge a reactor with the (S)-amine (1.0 equiv), dichloromethane (10 vol), and triethylamine (1.5 equiv). Cool the mixture to 0-5 °C. [11]2. Reaction : In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in dichloromethane (2 vol). Add the Boc₂O solution dropwise to the amine solution, maintaining the temperature below 10 °C. [12]3. Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.
-
Work-up : Add water (10 vol) to the reaction mixture. Separate the organic layer, and wash sequentially with 1 M HCl (5 vol), saturated sodium bicarbonate solution (5 vol), and brine (5 vol).
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : The crude product can be purified by crystallization. Suspend the crude solid in heptane (5 vol), heat to 50-60 °C, then cool to 0-5 °C to induce crystallization. Filter the solid, wash with cold heptane, and dry under vacuum to yield the final product.
Scale-Up and Process Control Strategy
Transitioning from the laboratory to manufacturing scale requires careful consideration of various parameters to ensure process consistency, product quality, and safety.
Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)
| Process Step | Critical Process Parameters (CPPs) | Critical Quality Attributes (CQAs) | Analytical Method |
| Chiral Resolution | Cooling rate during crystallization, final crystallization temperature, stirring speed, solvent volume. | Diastereomeric purity of the salt, crystal size distribution. | HPLC, Particle Size Analysis |
| Amine Liberation | Final pH of the aqueous layer, extraction solvent volume. | Chemical purity of the (S)-amine, enantiomeric excess (ee). | HPLC, Chiral HPLC |
| N-Boc Protection | Reagent addition rate, reaction temperature. | Purity of the final product, level of impurities (e.g., unreacted amine). | HPLC, NMR |
| Final Crystallization | Anti-solvent ratio, cooling rate, final temperature. | Final product purity (>99.5%), residual solvent levels. | HPLC, GC-HS |
Process Analytical Technology (PAT) Implementation
To enhance process understanding and control, particularly during the critical crystallization step, PAT tools can be implemented. [13][14][15]
-
Real-time Monitoring : An in-situ probe, such as a Focused Beam Reflectance Measurement (FBRM) tool, can monitor the crystal size and count during the cooling process. This allows for real-time control over the cooling profile to target a specific crystal size distribution, which improves filtration and washing efficiency.
-
Supersaturation Control : Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to monitor the concentration of the diastereomeric salt in the mother liquor in real-time. This data allows for precise control of supersaturation, preventing uncontrolled nucleation and ensuring consistent product quality. [13] The FDA's PAT framework encourages such measures to build quality into the process by design, ultimately leading to a more robust and efficient manufacturing operation. [16]
Safety, Health, and Environment (SHE)
Handling pyrimidine derivatives and other reagents requires strict adherence to safety protocols. [17][18]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, lab coats, and chemical-resistant gloves (e.g., nitrile), must be worn at all times. [18][19]* Ventilation : All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust. [17][20]* Reagent Handling :
-
Pyrimidine Derivatives : These compounds can be toxic and should be handled with care. Avoid skin and eye contact. [19] * Boc Anhydride : Can cause skin and respiratory irritation. Handle in a ventilated area.
-
Solvents : Flammable solvents like THF, methanol, and heptane must be kept away from ignition sources. [20]* Waste Disposal : All chemical waste, including mother liquors and aqueous washes, must be collected and disposed of in accordance with local environmental regulations.
-
Conclusion
This application note outlines a comprehensive and scalable manufacturing process for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate. By employing a robust strategy of racemic synthesis followed by classical diastereomeric salt resolution, this guide provides researchers and drug development professionals with a reliable pathway to produce this key chiral intermediate with high purity and enantiomeric excess. The integration of process controls and PAT principles further ensures that the process is efficient, consistent, and suitable for large-scale pharmaceutical manufacturing.
References
-
(No author given). (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia. [Link]
-
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]
-
Alapour, S., et al. (2018). Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
(No author given). (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. [Link]
-
(No author given). (2024, October 22). Chiral Resolution by Seeded Crystallization: The Case of Arabitol. ACS Publications. [Link]
- (No author given). (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
(No author given). (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
(No author given). (2018, January 29). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. [Link]
-
(No author given). (n.d.). Process Analytical Technology (PAT) in Pharmaceuticals. Pharmaguideline. [Link]
-
Post, G. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Kannappan, V. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (No source name given). [Link]
-
(No author given). (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]
- (No author given). (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
(No author given). (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. PMC. [Link]
-
(No author given). (2024, September 6). Process Analytical Technology: Enhancing Pharma Development. (No source name given). [Link]
-
(No author given). (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]
-
(No author given). (2025, April 11). Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination. Organic Letters - ACS Publications. [Link]
-
(No author given). (2020, April 13). Crystallization of chiral molecular compounds: what can be learned from the Cambridge Structural Database?. ResearchGate. [Link]
-
(No author given). (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]
-
(No author given). (n.d.). Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. [Link]
-
(No author given). (2020, July 15). Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]
- (No author given). (n.d.). Resolution of chiral amines.
-
Varala, R., et al. (2006, September 9). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(No author given). (2024, May 27). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
-
(No author given). (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]
-
(No author given). (n.d.). Asymmetric synthesis of chiral amines or polycyclic lactams. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Process analytical technology. Wikipedia. [Link]
-
(No author given). (n.d.). Application Note – N-Boc protection. (No source name given). [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 15. longdom.org [longdom.org]
- 16. Process analytical technology - Wikipedia [en.wikipedia.org]
- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. chemos.de [chemos.de]
Application Note: Catalytic Asymmetric Hydrogenation for the Synthesis of (S)-tert-Butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Executive Summary & Strategic Relevance
The compound (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a high-value chiral building block, predominantly utilized in the synthesis of potent JAK2/STAT pathway inhibitors, such as the clinical candidate AZD1480[1][2]. The precise installation of the chiral center at the exocyclic ethylamine position is a critical quality attribute (CQA) for the final Active Pharmaceutical Ingredient (API), as stereochemistry directly dictates kinase binding affinity.
This application note details the synthesis of this target via the catalytic asymmetric hydrogenation of a prochiral enamide precursor, followed by a strategic protecting-group interchange. We provide field-validated protocols for both traditional batch synthesis and advanced continuous-flow manufacturing using Supported Ionic Liquid Phase (SILP) catalysis, ensuring scalable and self-validating workflows for drug development professionals.
Mechanistic Rationale & Catalyst Selection
Direct asymmetric reductive amination or hydrogenation of imines often suffers from poor enantioselectivity and substrate instability. To circumvent this, the use of an enamide—specifically N-(1-(5-fluoropyrimidin-2-yl)vinyl)acetamide—provides a highly reliable platform for asymmetric induction.
-
Chelation-Directed Hydrogenation: The acetamide moiety is not merely a protecting group; it acts as a crucial directing group. The carbonyl oxygen of the acetamide and the olefinic double bond coordinate simultaneously to the Rhodium(I) center. This bidentate coordination forms a rigid metallacycle, locking the substrate in a specific conformation. The chiral spatial environment created by the phosphine ligands (e.g., DuPhos or Quinaphos) dictates the stereofacial approach of hydrogen, ensuring exceptional enantiomeric excess (ee >95%) [3].
-
Batch vs. Flow Paradigms:
-
Batch Method: Utilizes [Rh(COD)(S,S)-Et-DuPhos]OTf. While highly selective, batch processes require high-pressure hydrogen handling (150 psi) and suffer from batch-to-batch variability.
-
Continuous Flow Method: Employs a Rh-Quinaphos catalyst immobilized in a Supported Ionic Liquid Phase (SILP). Because the highly functionalized enamide has poor solubility in pure supercritical CO₂ (scCO₂), toluene is introduced as a modifier (modCO₂). The toluene ensures substrate dissolution without stripping the ionic liquid from its solid support, enabling long-term catalyst stability and continuous API production [4].
-
Workflow Visualization
Synthetic workflow for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate.
Experimental Protocols
Self-Validating Note: The protocols below are designed with built-in validation points. Enantiomeric excess must be verified via chiral HPLC immediately following the hydrogenation step to ensure catalyst integrity before proceeding to the protecting-group swap.
Protocol A: Batch Asymmetric Hydrogenation
Objective: Synthesis of (S)-N-(1-(5-fluoropyrimidin-2-yl)ethyl)acetamide.
-
Preparation: In a nitrogen-filled glovebox, dissolve N-(1-(5-fluoropyrimidin-2-yl)vinyl)acetamide (1.0 equiv) in anhydrous, degassed methanol to achieve a 0.1 M concentration.
-
Catalyst Addition: Add [Rh(COD)(S,S)-Et-DuPhos]OTf (1 mol%).
-
Causality: Strict oxygen exclusion is mandatory. The electron-rich Et-DuPhos ligand is highly susceptible to oxidation, which would instantly irreversibly deactivate the active Rh(I) species.
-
-
Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel with H₂ gas three times, then pressurize to 150 psi [3].
-
Reaction: Stir vigorously at 25 °C for 12–24 hours. Monitor conversion via LC-MS.
-
Workup: Vent the reactor safely. Concentrate the mixture under reduced pressure and filter through a short pad of silica to remove the rhodium catalyst.
-
Validation: Analyze the crude product via chiral HPLC (e.g., Chiralpak AD-H). Expected ee is ≥95%.
Protocol B: Continuous Flow Hydrogenation (SILP/modCO₂)
Objective: Scalable synthesis of the chiral acetamide avoiding high-pressure batch limitations.
-
SILP Catalyst Preparation: Immobilize the Rh-Quinaphos complex in an ionic liquid (e.g., [EMIM][NTf₂]) on a porous silica support.
-
Reactor Packing: Pack the SILP catalyst into a high-pressure tubular stainless-steel reactor.
-
Flow Parameters: Pump a solution of the enamide substrate in toluene (modifier) into the reactor alongside scCO₂.
-
Causality: Toluene is specifically chosen as a modifier because it solubilizes the polar enamide (which has <0.1 mg/L solubility in pure scCO₂) while maintaining a two-phase system that prevents the ionic liquid from leaching off the silica support [4].
-
-
Execution: Maintain reactor pressure at 200 bar and temperature at 40 °C. Collect the effluent continuously. Depressurization separates the CO₂, leaving the product dissolved in toluene.
Protocol C: Protecting-Group Interchange (Acetamide to Boc-Carbamate)
Objective: Conversion of the acetamide to the target (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate. Causality: Direct acidic hydrolysis of the acetamide requires harsh conditions (refluxing HCl) that can degrade the pyrimidine ring. A milder, two-step "exhaust-and-cleave" strategy is employed to preserve molecular integrity [3].
-
Boc Protection: Dissolve the chiral acetamide in anhydrous THF. Add 4-dimethylaminopyridine (DMAP, 0.2 equiv) and di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv). Stir at 40 °C until complete conversion to the intermediate imide ((S)-tert-butyl acetyl(1-(5-fluoropyrimidin-2-yl)ethyl)carbamate) is observed.
-
Selective Cleavage: Cool the reaction to 0 °C. Add an aqueous solution of LiOH (2.0 equiv).
-
Causality: The acetyl carbonyl is more electrophilic and less sterically hindered than the Boc carbonyl. Hydroxide selectively attacks the acetyl group, cleaving it to leave the robust Boc-carbamate intact.
-
-
Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the pure target molecule.
Quantitative Data Summary
The following table summarizes the comparative performance metrics of the two asymmetric hydrogenation methodologies prior to the protecting-group swap.
| Parameter | Batch Hydrogenation | Continuous Flow Hydrogenation |
| Catalyst System | [Rh(COD)(S,S)-Et-DuPhos]OTf | Rh-Quinaphos SILP |
| Solvent / Mobile Phase | Methanol | scCO₂ + Toluene (modCO₂) |
| Operating Pressure | 150 psi (~10 bar) | 200 bar |
| Operating Temperature | 25 °C | 40 °C |
| Enantiomeric Excess (ee) | 95% | >95% |
| Yield (Hydrogenation Step) | 88% | >90% (Continuous steady-state) |
| Throughput Advantage | Low (Batch-limited, scale-up risks) | High (Continuous API production) |
References
-
Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway Source: Journal of Medicinal Chemistry (ACS Publications), 2011, 54(1), 262–276. URL:[Link]
-
Continuous Flow Asymmetric Hydrogenation with Supported Ionic Liquid Phase Catalysts Using Modified CO₂ as the Mobile Phase: from Model Substrate to an Active Pharmaceutical Ingredient Source: ACS Catalysis (ACS Publications), 2018, 8(4), 3297-3303. URL:[Link]
Sources
Application Notes & Protocols: (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate in the Synthesis of JAK1/2 Kinase Inhibitor AZD1480
Executive Summary
The chiral building block (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate (the Boc-protected form of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine) is a critical intermediate in the pharmaceutical synthesis of targeted kinase inhibitors. Its most prominent application is in the synthesis of AZD1480 , a potent, ATP-competitive inhibitor of Janus-associated kinases 1 and 2 (JAK1/JAK2)[1]. AZD1480 was developed to target the JAK/STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms (such as polycythemia vera) and solid tumors, including glioblastoma[2].
This application note provides a comprehensive guide to the mechanistic rationale, handling, and experimental protocols for utilizing this Boc-protected chiral amine in late-stage active pharmaceutical ingredient (API) synthesis.
Mechanistic Insights & Causality: Why This Specific Intermediate?
As a Senior Application Scientist, it is crucial to understand why a specific synthetic route and protecting group strategy is chosen over alternatives.
The Rationale for the (S)-Enantiomer
The biological efficacy of AZD1480 is strictly stereodependent. The (S)-methyl group at the benzylic-like position of the amine acts as a critical conformational lock. It dictates the exact vector of the 5-fluoropyrimidine ring, directing it deep into the hydrophobic sub-pocket of the JAK2 ATP-binding site[3]. The (R)-enantiomer introduces severe steric clashes with the kinase hinge region, resulting in a dramatic loss of binding affinity.
The Causality Behind Boc-Protection
The free amine, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, is highly basic and prone to oxidative degradation or side-reactions if stored for prolonged periods. Furthermore, traditional asymmetric hydrogenation of the precursor ketone often fails due to the basic pyrimidine nitrogens poisoning transition-metal catalysts.
To overcome this, industry standards employ an ω-transaminase biocatalyst (e.g., from Vibrio fluvialis) in a two-phase system to achieve >99.5% enantiomeric excess (ee)[4]. Following the biocatalytic step, the crude amine is immediately protected with di-tert-butyl dicarbonate (Boc₂O). The resulting (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a highly stable, crystallizable solid. This Boc-protection serves a dual purpose:
-
Purification: It allows for the rejection of trace biocatalytic byproducts and unreacted ketone through simple recrystallization.
-
Shelf-Stability: It prevents amine degradation, allowing the intermediate to be manufactured in bulk and stored long-term before the final API coupling[5].
Signaling Pathway & Target Rationale
AZD1480 exerts its antineoplastic effects by blocking the hyperactive JAK/STAT pathway. By occupying the ATP-binding pocket of JAK2, it prevents the phosphorylation and subsequent dimerization of STAT3, thereby halting the transcription of genes responsible for tumor cell survival and proliferation[2].
Diagram 1: The JAK/STAT signaling pathway and the mechanism of action of AZD1480.
Experimental Workflows & Protocols
The synthesis of AZD1480 from the Boc-protected intermediate involves a two-step sequence: acidolytic deprotection followed by a Nucleophilic Aromatic Substitution (S_NAr) coupling[5],[3].
Protocol 1: Acidolytic Cleavage of the Boc-Carbamate
Objective: To quantitatively remove the Boc protecting group and isolate the highly reactive free amine as a stable hydrochloride salt.
Reagents:
-
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate (1.0 eq)
-
5-6 M HCl in Isopropanol (iPrOH) (5.0 eq)
-
Anhydrous Diethyl Ether (Anti-solvent)
Step-by-Step Methodology:
-
Dissolution: Suspend the Boc-carbamate in a minimal volume of anhydrous isopropanol at 0 °C under an inert nitrogen atmosphere. Rationale: Anhydrous conditions are critical to prevent hydrolytic degradation of the electron-deficient fluoropyrimidine ring.
-
Acid Addition: Dropwise add 5-6 M HCl in iPrOH while maintaining the internal temperature below 10 °C.
-
Self-Validating Checkpoint: Observe the reaction mixture. The evolution of CO₂ gas serves as a visual, self-validating indicator of carbamate cleavage.
-
Maturation: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 4 hours. Monitor completion via HPLC (disappearance of the Boc-carbamate peak).
-
Crystallization: Once complete, slowly add anhydrous diethyl ether to the mixture. The product, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride, will precipitate as a white crystalline solid. Rationale: iPrOH/Ether acts as a highly effective solvent/anti-solvent pair to drive crystallization while keeping non-polar impurities in solution.
-
Isolation: Filter the solid under a nitrogen blanket (the salt can be mildly hygroscopic), wash with cold ether, and dry under vacuum at 40 °C to constant weight.
Protocol 2: S_NAr Coupling to Yield AZD1480
Objective: To couple the deprotected chiral amine to the pyrimidine core (2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine).
Reagents:
-
(S)-1-(5-fluoropyrimidin-2-yl)ethanamine HCl (1.1 eq)
-
2-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol (Solvent)
Step-by-Step Methodology:
-
Preparation: Charge a pressure-rated reaction vessel with the pyrimidine core intermediate, the chiral amine hydrochloride, and n-butanol.
-
Neutralization & Catalysis: Add DIPEA to the suspension. Rationale: DIPEA serves a dual purpose. It liberates the free base of the chiral amine from its HCl salt and acts as a non-nucleophilic acid scavenger to absorb the HCl generated during the S_NAr reaction.
-
Thermal Activation: Seal the vessel and heat the mixture to 120 °C for 12-16 hours. Rationale: The S_NAr regioselectivity of 2,4-dichloropyrimidine dictates that the 4-position is highly reactive (coupled first to the pyrazole). The remaining chlorine at the 2-position is sterically hindered and electronically deactivated, requiring high thermal energy (n-butanol reflux) to force the substitution.
-
Self-Validating Checkpoint: Sample the reaction for LC-MS analysis. The reaction is self-validating when the mass of the starting core (m/z ~209) is completely replaced by the target API mass (m/z ~349)[3].
-
Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash column chromatography (DCM:MeOH) or direct crystallization to yield pure AZD1480.
Synthesis Workflow Diagram
Diagram 2: Chemical synthesis workflow from ketone precursor to the final AZD1480 API.
Quantitative Data Summary
The following table summarizes the key performance metrics of the intermediate synthesis and the resulting biological activity of the final AZD1480 API[3],[6].
| Metric / Parameter | Value | Significance in Drug Development |
| Enantiomeric Excess (ee) | > 99.5% | Ensures maximum binding affinity; prevents off-target toxicity from the (R)-isomer. |
| Boc-Amine Yield (from Ketone) | 68 - 77% | High efficiency for industrial scale-up using biocatalytic ω-transaminase. |
| JAK1 IC₅₀ (AZD1480) | 1.3 nM | Potent inhibition of the JAK1 pathway (ATP-competitive). |
| JAK2 IC₅₀ (AZD1480) | < 0.4 nM | Exceptional selectivity and potency against the primary target (JAK2 V617F mutation). |
| JAK3 IC₅₀ (AZD1480) | > 100 nM | High selectivity window against JAK3, minimizing immunosuppressive side effects. |
Sources
- 1. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)-1-(5-fluoropyrimidin-2-yl)ethanamine - CAS号 —— - 摩熵化学 [molaid.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Product Yield in (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate Synthesis
Welcome to the technical support guide for the synthesis of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve product yield and overcome common challenges in this specific synthesis.
Introduction
The synthesis of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a critical process in the development of various pharmaceutical agents. The core of this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a classic method for functionalizing aromatic rings. However, achieving high yields of the desired chiral product can be challenging. This guide offers practical, experience-based solutions to common problems encountered during this synthesis.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Issue 1: Low Conversion of Starting Materials
Question: My reaction shows a low conversion rate of 2-chloro-5-fluoropyrimidine and (S)-tert-butyl 1-aminoethylcarbamate. What are the likely causes and how can I improve it?
Answer:
Low conversion is a common hurdle and can often be traced back to several key factors:
-
Insufficient Base: The SNAr reaction requires a non-nucleophilic base to neutralize the HCl generated during the reaction. An inadequate amount of base can lead to a halt in the reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases, using a slight excess (1.1 to 1.5 equivalents) can be beneficial.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: If you are running the reaction at room temperature, consider moderately heating the reaction mixture. A good starting point is 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.
-
-
Solvent Choice: The choice of solvent is crucial for SNAr reactions.
-
Solution: Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally effective. If you are using a less polar solvent, switching to ACN or DMF could significantly improve the reaction rate.
-
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurity formation alongside my desired product. What are these impurities and how can I minimize them?
Answer:
Impurity formation can be complex, but there are common culprits to investigate:
-
Dialkylation: The product amine can potentially react with another molecule of 2-chloro-5-fluoropyrimidine.
-
Solution: This is often minimized by controlling the stoichiometry. Adding the 2-chloro-5-fluoropyrimidine slowly to the solution of the amine and base can help maintain a low concentration of the electrophile and disfavor dialkylation.
-
-
Racemization: The chiral center of the (S)-tert-butyl 1-aminoethylcarbamate could be susceptible to racemization under harsh conditions.
-
Solution: Avoid excessively high temperatures and prolonged reaction times. If racemization is suspected, chiral High-Performance Liquid Chromatography (HPLC) analysis is necessary to confirm.
-
-
Decomposition of Starting Materials or Product: The fluoropyrimidine ring can be sensitive to certain conditions.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Also, be mindful of the stability of your starting materials.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate a pure product after the reaction work-up. What purification strategies are most effective?
Answer:
Effective purification is key to obtaining a high-quality final product.
-
Initial Work-up: A proper aqueous work-up is the first step.
-
Solution: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual water.
-
-
Column Chromatography: This is a highly effective method for purifying the target compound.[1]
-
Solution: Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Monitor the fractions by TLC to isolate the pure product.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.
-
Solution: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The synthesis of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of the nitrogen atom in (S)-tert-butyl 1-aminoethylcarbamate acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine on the 5-fluoropyrimidine ring. The presence of the electron-withdrawing fluorine atom and the nitrogen atoms within the pyrimidine ring activates the ring towards nucleophilic attack.[2][3] The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is expelled.[4]
Q2: Why is the fluorine atom on the pyrimidine ring not displaced?
A2: While fluorine is highly electronegative, in SNAr reactions on electron-deficient aromatic rings, the rate-determining step is often the initial nucleophilic attack.[2] The C-F bond is stronger than the C-Cl bond, making chloride a better leaving group in this context. The high electronegativity of fluorine, however, does play a crucial role in activating the ring for the nucleophilic attack.
Q3: Can I use a different protecting group for the amine?
A3: Yes, other protecting groups can be used, but the tert-butoxycarbonyl (Boc) group is widely employed due to its stability under a range of reaction conditions and its ease of removal under acidic conditions.[5] If you choose a different protecting group, ensure it is stable to the basic conditions of the SNAr reaction.
Q4: What are the key analytical techniques to monitor this reaction and characterize the product?
A4:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress and can help identify byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.
-
Experimental Workflow and Protocols
Here we provide a generalized experimental workflow and a detailed protocol for the synthesis.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate.
Detailed Experimental Protocol
Materials:
-
2-chloro-5-fluoropyrimidine
-
(S)-tert-butyl 1-aminoethylcarbamate
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add (S)-tert-butyl 1-aminoethylcarbamate (1.0 eq) and anhydrous acetonitrile (or DMF).
-
Add diisopropylethylamine (1.2 eq) to the solution.
-
In a separate flask, dissolve 2-chloro-5-fluoropyrimidine (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the 2-chloro-5-fluoropyrimidine solution dropwise to the stirred amine solution at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
-
Characterize the product by NMR, MS, and chiral HPLC.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Equivalents of Amine | 1.0 | Limiting reagent |
| Equivalents of Pyrimidine | 1.0 - 1.2 | A slight excess can drive the reaction to completion |
| Equivalents of Base | 1.1 - 1.5 | To neutralize generated HCl and drive the equilibrium |
| Reaction Temperature | Room Temp. to 80 °C | To be optimized based on reaction rate and impurity profile |
| Reaction Time | 2 - 24 hours | Monitor for completion to avoid degradation |
References
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Available at: [Link]
-
Khan, M. I. H., et al. (2023). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Bioorganic & Medicinal Chemistry, 78, 117137. Available at: [Link]
-
PubMed. (2023). Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. Available at: [Link]
-
Twenter, B. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17064-17070. Available at: [Link]
-
Gomez-Bengoa, E., & Linden, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 54(1), 179-191. Available at: [Link]
-
PubMed. (2025). Optimizing fluoropyrimidine therapy through dihydropyrimidine dehydrogenase polymorphism testing. Available at: [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available at: [Link]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
- Google Patents. (n.d.). EP1687328A1 - Process for purifying proteins in a hydrophobic interaction chromatography flow-through fraction.
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of chiral pyrimidine-substituted diester D–A cyclopropanes via asymmetric cyclopropanation of phenyliodonium ylides. Available at: [Link]
-
CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Available at: [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
MedChemComm (RSC Publishing). (n.d.). Design of potential bisubstrate inhibitors against Mycobacterium tuberculosis (Mtb) 1-deoxy-d-xylulose 5-phosphate reductoisomerase (Dxr)—evidence of a novel binding mode. Available at: [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Available at: [Link]
-
Springer Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Aqueous Solubility of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Welcome to the technical support guide for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to its low solubility in aqueous media. This guide is intended for researchers, scientists, and drug development professionals who may encounter solubility issues during their experiments.
Introduction to the Solubility Challenge
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a molecule that, like many pyrimidine derivatives and N-Boc protected amines, can exhibit limited solubility in water.[1][2][3] This low aqueous solubility is primarily due to its molecular structure, which includes a lipophilic tert-butyl group and a planar pyrimidine ring.[1][3] These features can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[1] Poor solubility can significantly hinder in vitro and in vivo studies, affecting bioavailability and therapeutic efficacy.[2][4] This guide will walk you through a logical, step-by-step process to diagnose and overcome these solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial attempts to dissolve (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate in aqueous buffer have failed. What are the first steps I should take?
A1: Initial Assessment and Basic Strategies
Before exploring more complex solubilization techniques, it's crucial to confirm the baseline solubility and rule out simple issues.
Step 1: Visual Inspection and Purity Check Ensure your compound is a homogenous solid. Impurities can sometimes affect solubility. If possible, verify the purity of your compound using an appropriate analytical method like HPLC or NMR.
Step 2: Systematic Solvent Screening While the goal is aqueous solubility, understanding its solubility in organic solvents can provide valuable clues about its polarity. Many pyrimidine derivatives are soluble in organic solvents like DMSO, methanol, and DMF.[2][5]
Step 3: Gentle Physical Methods
-
Sonication: Use a bath sonicator to provide energy to break apart solid aggregates.
-
Gentle Heating: Cautiously warm the solution. Be mindful of potential degradation; do not exceed 40-50°C without prior stability data.
-
Vortexing/Stirring: Ensure adequate agitation for a sufficient period.
If these initial steps do not yield a clear solution, it is likely that the intrinsic aqueous solubility of the compound is low, and more advanced techniques are required.
Q2: How does pH influence the solubility of this compound, and how can I leverage this?
A2: Leveraging pH for Solubility Enhancement
The solubility of ionizable compounds is often pH-dependent.[6][7] The structure of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate contains a pyrimidine ring, which can act as a weak base.
The Underlying Principle: Ionization For a weakly basic compound, decreasing the pH of the solution will lead to protonation of the basic functional groups (the nitrogen atoms in the pyrimidine ring). This protonation results in a charged species, which is generally more soluble in polar solvents like water than the neutral form.[1][6][8]
Experimental Protocol: pH Adjustment
-
Prepare a series of buffers: Create a range of buffers with pH values from acidic to neutral (e.g., pH 2, 4, 6, and 7.4).
-
Add the compound: Add a known excess amount of your compound to each buffer.
-
Equilibrate: Stir the suspensions at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate and Analyze: Filter the samples through a 0.22 µm filter to remove any undissolved solid.
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or UV-Vis spectroscopy.[1]
This experiment will help you determine the optimal pH for solubilizing your compound. For weakly basic drugs, acidic conditions often improve solubility.[9]
Q3: I've tried adjusting the pH with limited success. What are the next logical steps?
A3: Advanced Solubilization Techniques
If pH adjustment is insufficient, several formulation strategies can be employed. The most common are the use of co-solvents, cyclodextrins, and surfactants.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[10][11][12]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and glycerin are frequently used.[10]
-
Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[13]
Experimental Protocol: Co-solvent Titration
-
Prepare several aqueous buffer solutions (at the optimal pH determined previously) containing increasing concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol).
-
Add an excess of your compound to each co-solvent mixture.
-
Equilibrate, filter, and quantify the dissolved compound as described in the pH adjustment protocol.
Table 1: Example of Co-solvent Screening Data (Hypothetical)
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0% | < 1 |
| Ethanol | 5% | 15 |
| Ethanol | 10% | 50 |
| Propylene Glycol | 5% | 10 |
| Propylene Glycol | 10% | 35 |
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing their aqueous solubility.[14][15][16]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their safety and high aqueous solubility.[16]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add an excess amount of your solid compound to the HP-β-CD solution.
-
Stir the mixture for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Filter the solution through a 0.22 µm syringe filter to remove undissolved compound.
-
Determine the concentration of the dissolved compound analytically.[1]
Strategy 3: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[17][18] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[17][19]
-
Common Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers are non-ionic surfactants often used in drug formulations.[13][20]
Experimental Protocol: Surfactant-based Solubilization
-
Prepare a series of solutions of a non-ionic surfactant in your chosen buffer at concentrations above its CMC.
-
Add an excess of your compound to each surfactant solution.
-
Equilibrate, filter, and quantify the dissolved compound.
Q4: How do I choose between co-solvents, cyclodextrins, and surfactants?
A4: A Logic-Based Approach to Formulation Strategy
The choice of solubilization technique depends on the specific requirements of your experiment. The following decision tree can guide your selection process.
Caption: Troubleshooting workflow for low aqueous solubility.
Q5: What analytical methods are suitable for quantifying the dissolved compound?
A5: Quantitative Analysis of Solubilized Compound
Accurate quantification of your dissolved compound is essential for determining its solubility.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for its sensitivity and specificity. An HPLC method with UV detection is often suitable for aromatic compounds like this pyrimidine derivative.
-
UV-Vis Spectroscopy: If the compound has a distinct UV-Vis absorbance profile and the formulation excipients do not interfere, this can be a simpler and faster method. A calibration curve with known concentrations of the compound in the same solvent system should be prepared.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For very low concentrations or complex matrices, LC-MS provides excellent sensitivity and selectivity.
General Protocol for Sample Analysis
-
Prepare a calibration curve: Create a series of standards of your compound at known concentrations in a solvent in which it is freely soluble (e.g., methanol or DMSO).
-
Analyze standards: Run the standards on your chosen analytical instrument to generate a calibration curve.
-
Analyze samples: Dilute your filtered aqueous samples if necessary to fall within the range of your calibration curve and analyze them.
-
Calculate concentration: Use the calibration curve to determine the concentration of the dissolved compound in your samples.
Visualization of Solubilization Mechanisms
The following diagram illustrates the primary mechanisms of the advanced solubilization techniques discussed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. wjbphs.com [wjbphs.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. rjpdft.com [rjpdft.com]
- 19. OASIS Repository@POSTECHLIBRARY: Interactions between loaded drugs and surfactant molecules in micellar drug delivery systems: A critical review [poasis.postech.ac.kr]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing defluorination side reactions in 5-fluoropyrimidine compound synthesis
Technical Support Center: Synthesis of 5-Fluoropyrimidine Compounds
A Guide to Minimizing Defluorination Side Reactions
Welcome to the technical support center for the synthesis of 5-fluoropyrimidine compounds. This resource is designed for researchers, scientists, and professionals in drug development who are working with these important molecules. As a Senior Application Scientist, I have compiled this guide to address the common and often frustrating issue of defluorination during synthesis. This guide provides in-depth, experience-based advice to help you troubleshoot and optimize your reactions, ensuring the integrity of your target compounds.
Introduction: The Challenge of the C-F Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry, which is why 5-fluoropyrimidines like 5-fluorouracil (5-FU) and its derivatives are valuable tools in medicine and research. However, under certain synthetic conditions, this robust bond can be surprisingly labile, leading to unwanted defluorination. This not only reduces the yield of your desired product but also introduces impurities that can be difficult to remove, complicating downstream applications.
This guide is structured to help you quickly identify the potential causes of defluorination in your specific reaction and provides actionable solutions.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding defluorination during the synthesis of 5-fluoropyrimidines.
Q1: I'm performing a nucleophilic aromatic substitution (SNAr) on a 5-fluoropyrimidine, and I'm seeing a significant amount of the defluorinated byproduct. What is the likely cause?
A1: This is a classic issue. In SNAr reactions, the pyrimidine ring is activated towards nucleophilic attack. While you intend for the nucleophile to displace a leaving group at another position (e.g., a chlorine at C2 or C4), the fluorine at C5 can also be susceptible, especially under harsh conditions. The primary culprits are typically:
-
Strong Basicity/Nucleophilicity: Highly reactive nucleophiles or strong bases can attack the C5 position, leading to the formation of a Meisenheimer-like intermediate that can subsequently eliminate fluoride.[1][2]
-
High Temperatures: Elevated reaction temperatures provide the necessary activation energy for the cleavage of the C-F bond.
-
Solvent Effects: Polar aprotic solvents, which are common in SNAr reactions, can stabilize the charged intermediates involved in the defluorination pathway.
Q2: Can my palladium catalyst be the cause of defluorination in a cross-coupling reaction (e.g., Suzuki, Heck)?
A2: Yes, palladium-catalyzed cross-coupling reactions are a major area where unintended defluorination can occur.[3] The mechanism can be complex, but it often involves the oxidative addition of the C-F bond to the palladium(0) center. This is more likely to happen if:
-
The desired reaction is slow: If the oxidative addition at the intended C-X (where X is Cl, Br, I, or OTf) bond is sluggish, the catalyst may have a higher propensity to interact with the C-F bond.
-
Ligand Choice: The electronic and steric properties of the phosphine ligands are critical.[4] Some ligands may favor the activation of the C-F bond.
-
Base and Additives: The choice of base and any additives can influence the catalyst's reactivity and selectivity.
Q3: I'm trying to synthesize 5-fluorocytosine from 5-fluorouracil. What are the key parameters to control to avoid defluorination?
A3: The conversion of 5-fluorouracil to 5-fluorocytosine often involves multi-step sequences, for instance, via chlorination followed by ammonolysis.[5] During the ammonolysis step, where an amino group replaces a leaving group, the conditions must be carefully controlled. High temperatures and prolonged reaction times in the presence of a strong nucleophile like ammonia can lead to defluorination. It's crucial to monitor the reaction closely and use the mildest conditions that still afford a reasonable reaction rate.
Q4: How can I detect and quantify defluorination in my reaction mixture?
A4: The most common methods for detecting and quantifying defluorination byproducts are:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. By developing a suitable method, you can separate your desired 5-fluoropyrimidine from its defluorinated analog (e.g., uracil from 5-fluorouracil).[6][7] UV detection is typically sufficient.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an extra layer of confirmation by giving you the mass of the parent and product ions, confirming the loss of fluorine.[7][8]
-
¹⁹F NMR Spectroscopy: This is a very direct way to monitor the consumption of your starting material and the potential formation of fluoride ions or other fluorine-containing byproducts.
Troubleshooting Guide
Use this section to diagnose and solve defluorination problems in your specific synthetic context.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Significant defluorination in SNAr reactions. | 1. Reaction temperature is too high.2. Base is too strong.3. Nucleophile is too aggressive. | 1. Lower the reaction temperature and incrementally increase it to find the optimal balance between reaction rate and side product formation.2. Switch to a milder base (e.g., from NaH to K₂CO₃ or an organic base like triethylamine).3. If possible, use a less basic or sterically hindered nucleophile. |
| Defluorination observed during Pd-catalyzed cross-coupling. | 1. Inappropriate ligand for the catalyst.2. Reaction conditions are too harsh.3. The C-F bond is being activated. | 1. Screen a variety of phosphine ligands. Bulky, electron-rich ligands can sometimes suppress C-F activation.[4]2. Attempt the reaction at a lower temperature. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing prolonged exposure to high heat.[9][10]3. Consider using a different palladium precursor or catalyst system that is known to be less reactive towards C-F bonds. |
| Formation of uracil during the synthesis of 5-fluorocytosine. | 1. Harsh conditions during ammonolysis or hydrolysis steps.[5][11] | 1. Optimize the temperature and reaction time for the ammonolysis step. Use HPLC to monitor the reaction progress and stop it once the starting material is consumed.2. If a hydrolysis step is involved, use milder acidic or basic conditions. |
| General instability of the 5-fluoropyrimidine product during workup or purification. | 1. Exposure to strong acids or bases during extraction.2. High temperatures during solvent evaporation.3. Instability on silica gel during column chromatography. | 1. Use a mild workup procedure, avoiding strong aqueous acids or bases if possible. Use saturated sodium bicarbonate and brine washes where appropriate.2. Use a rotary evaporator at a moderate temperature. If the compound is particularly sensitive, consider freeze-drying.3. Consider using a different stationary phase for chromatography, such as alumina, or using a less polar solvent system. |
Visualizing the Problem: A Troubleshooting Workflow
The following diagram illustrates a general workflow for addressing defluorination issues.
Caption: Troubleshooting workflow for defluorination.
Experimental Protocols
Here are some starting-point protocols designed to minimize defluorination. Remember to always adapt these to your specific substrate and reaction scale.
Protocol 1: Mild Suzuki-Miyaura Coupling of a 5-Fluoro-2-chloropyrimidine
This protocol uses a modern catalyst system that is often effective at lower temperatures, reducing the risk of C-F bond activation.[12]
Materials:
-
5-Fluoro-2-chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the 5-fluoro-2-chloropyrimidine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃ under a positive flow of argon or nitrogen.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Monitoring Defluorination by RP-HPLC
This protocol provides a general method for separating a 5-fluoropyrimidine from its defluorinated byproduct.
Materials:
-
C18 Reverse-Phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
UV Detector (set to the λmax of your compounds, typically around 260-270 nm)
Procedure:
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile).
-
HPLC Method:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 15-20 minutes. This will ensure the elution of both the more polar defluorinated byproduct and the less polar parent compound.
-
-
Analysis: The defluorinated byproduct will typically have a shorter retention time than the fluorinated parent compound due to its higher polarity. Quantify the relative amounts by integrating the peak areas.
Visualizing the Process: Suzuki Coupling Catalytic Cycle
This diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction, highlighting where potential side reactions like C-F activation could occur.
Caption: Suzuki-Miyaura catalytic cycle.
References
-
Mandal, D., Gupta, R., Jaiswal, A. K., & Young, R. D. (2020). Frustrated Lewis-Pair-Meditated Selective Single Fluoride Substitution in Trifluoromethyl Groups. Journal of the American Chemical Society, 142(6), 2572–2578. Available from: [Link]
-
Ni, C., & Hu, J. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Catalysts, 11(11), 1399. Available from: [Link]
-
Roberts, J. D., & Caserio, M. C. (2022). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
- Google Patents. (n.d.). CN103435557B - 5-fluorocytosine preparation method.
- Google Patents. (n.d.). CN108033917B - Preparation method of 5-fluorocytosine.
-
Erdemir, F., Gungor, T., & Can, A. (2011). Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity. Turkish Journal of Medical Sciences, 41(4), 725-733. Available from: [Link]
-
Ami, Y., & Ichikawa, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-344. Available from: [Link]
-
Kumar, I., Singh, S., & Singh, G. (2021). Development and Validation of the Analytical method for the estimation of a combination of 5-fluorouracil and Imiquimod by RP-HPLC. ResearchGate. Available from: [Link]
-
van Kuilenburg, A. B. P., et al. (n.d.). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. NVKC. Available from: [Link]
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. Available from: [Link]
-
Li, H., et al. (2019). Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates. Chemical Communications, 55(80), 12056-12059. Available from: [Link]
-
Klahn, P., & Kirsch, P. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 8(49), 27891-27901. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103435557B - 5-fluorocytosine preparation method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nvkc.nl [nvkc.nl]
- 8. Determination of 5-fluorouracil and dihydrofluorouracil levels by using a liquid chromatography-tandem mass spectrometry method for evaluation of dihydropyrimidine dehydrogenase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN108033917B - Preparation method of 5-fluorocytosine - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists tasked with isolating and purifying (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate .
This molecule is a critical chiral building block used in the synthesis of Janus kinase 2 (JAK2) inhibitors, most notably the antineoplastic agent AZD1480 . Because this intermediate is often synthesized via ω-transaminase biocatalysis followed by Boc-protection , crude batches typically contain a specific profile of organic impurities. The protocols below are designed as self-validating systems to ensure absolute chemical and enantiomeric purity before downstream API coupling.
Part 1: Troubleshooting Guide & Purification Protocols
Q: How do I completely remove unreacted free amine without degrading the Boc protecting group?
The Issue: Incomplete reaction with di-tert-butyl dicarbonate (Boc₂O) or premature deprotection leaves residual (S)-1-(5-fluoropyrimidin-2-yl)ethylamine in the batch. Mechanistic Causality: The free amine is basic, allowing for orthogonal phase separation. However, the tert-butyl carbamate (Boc) group is highly acid-labile. Using strong aqueous acids (like HCl) to extract the amine will inadvertently deprotect your target product, ruining the batch yield. Self-Validating Protocol:
-
Dissolution: Dissolve the crude batch in an organic solvent with low water miscibility (e.g., Ethyl Acetate).
-
Mild Acid Wash: Wash the organic layer with 3 volumes of 10% w/v aqueous Citric Acid (pH ~3). Causality: Citric acid provides a buffered environment that protonates the free amine (partitioning it into the aqueous phase) without achieving the extreme low pH required to cleave the Boc group.
-
Neutralization: Follow with a saturated NaHCO₃ wash to neutralize residual acid, then wash with brine.
-
Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin solution, followed by heating. A lack of purple/pink spots confirms the complete removal of the primary free amine.
-
Isolation: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Q: My LC-MS shows a des-fluoro pyrimidine impurity. How can I separate it?
The Issue: The batch contains tert-butyl 1-(pyrimidin-2-yl)ethylcarbamate (loss of the fluorine atom). Mechanistic Causality: This impurity usually originates from upstream precursor defects (incomplete fluorination). Because the structural difference is merely a single fluorine atom, standard crystallization often fails due to co-crystallization in the same lattice. However, the highly electronegative fluorine atom pulls electron density away from the pyrimidine nitrogens, reducing their basicity and altering their hydrogen-bonding capacity. Self-Validating Protocol:
-
Preparation: Load the crude mixture onto a normal-phase silica gel column.
-
Gradient Elution: Use a highly optimized, shallow gradient mobile phase of Hexanes/Ethyl Acetate (start at 95:5, ramp slowly to 80:20).
-
Validation Step: Analyze fractions via LC-MS. The target fluorinated mass is m/z 242.1 (M+H)⁺ . The des-fluoro impurity will appear at m/z 224.1 (M+H)⁺ . Note: The target compound will elute FIRST. The des-fluoro impurity lacks the electron-withdrawing fluorine, making its pyrimidine nitrogens more polar and causing it to bind more strongly to the silanol groups on the silica gel. Pool only fractions showing >99% purity for m/z 242.1.
Q: The enantiomeric excess (ee) of my batch is only 95%. How do I enrich the (S)-enantiomer to >99%?
The Issue: Trace amounts of the (R)-enantiomer persist due to imperfect enantioselectivity during the upstream ω-transaminase biocatalysis step . Mechanistic Causality: Enantiomers cannot be separated by achiral chromatography. However, the racemic mixture and the pure enantiomer exhibit different thermodynamic solubility profiles. We can leverage this via selective optical enrichment. Self-Validating Protocol:
-
Suspension: Suspend the chemically pure (but optically impure) batch in minimal hot heptane (70°C).
-
Solubilization: Add drops of ethyl acetate under stirring until the mixture becomes just fully homogeneous.
-
Controlled Cooling: Cool slowly to room temperature at a strict rate of 5°C/hour. Causality: Slow cooling promotes the growth of the thermodynamically favored (S)-enantiomer crystals while rejecting the (R)-enantiomer into the mother liquor.
-
Validation Step: Filter the crystals and dissolve a 1 mg sample in isopropanol. Run on a Chiralpak AD-H HPLC column. The (S)-enantiomer must show an Area Under the Curve (AUC) of >99.5% relative to the (R)-enantiomer.
Part 2: Quantitative Impurity Data Summary
Use the following reference table to benchmark your analytical chromatography results.
| Impurity | Causality / Origin | Relative Retention Time (RRT)* | Detection Method | Primary Removal Strategy |
| Free Amine | Incomplete Boc-protection | 0.25 | TLC (Ninhydrin), LC-MS | 10% Citric Acid Wash |
| Des-fluoro | Upstream precursor defect | 1.15 | LC-MS (m/z 224.1) | Normal-Phase Silica |
| Di-Boc | Over-protection with Boc₂O | 1.80 | UV 254 nm, LC-MS | Normal-Phase Silica |
| (R)-Enantiomer | Incomplete biocatalysis | 1.00 (Achiral), 0.85 (Chiral) | Chiral HPLC | Selective Crystallization |
*RRT values are approximate based on a standard C18 Reverse-Phase gradient (Water/Acetonitrile with 0.1% Formic Acid).
Part 3: Process Visualization
Workflow for the purification of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate.
Part 4: Expert FAQs
Q: Can I use basic alumina instead of silica gel to avoid Boc degradation during chromatography? A: While the tert-butyl carbamate (Boc) group is acid-labile, standard flash silica gel is generally mild enough not to cause deprotection during the short residence time of a column run. Basic alumina can be used, but it often results in significantly poorer resolution between the fluorinated target and the des-fluoro impurity due to altered hydrogen-bonding dynamics. Stick to high-quality, neutral-pH silica.
Q: Why use heptane instead of hexane for the crystallization step? A: Heptane has a higher boiling point (98°C) compared to hexane (68°C). This allows for a much wider temperature gradient during the cooling phase (from 70°C down to 0°C), which promotes slower, more controlled crystal growth. Slower crystal lattice formation significantly enhances the thermodynamic rejection of the (R)-enantiomer.
Q: Can I use UV detection at 254 nm for tracking the di-Boc impurity? A: Yes. Unlike purely aliphatic Boc-amines which require Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD), the pyrimidine ring in this molecule provides a strong chromophore at 254 nm. This makes standard UV detection highly viable for tracking both the mono-Boc target and the di-Boc impurity.
References
-
Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System. Organic Process Research & Development (ACS Publications).[Link]
-
AZD1480 (Compound Summary). National Center for Biotechnology Information. PubChem Compound Database.[Link]
In-Depth Comparison Guide: Target Binding Affinity of (S)- vs. (R)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate Derivatives in JAK2 Inhibition
Executive Summary
The development of highly selective kinase inhibitors relies heavily on the precise stereochemistry of chiral building blocks. (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is the critical Boc-protected precursor to (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, a chiral moiety essential for the synthesis of AZD1480 , a potent, ATP-competitive Janus kinase 2 (JAK2) inhibitor[1].
This guide objectively compares the target binding affinity of the (S)-enantiomer-derived inhibitors against their (R)-counterparts. By analyzing the structural biology of the JAK2 ATP-binding pocket, we elucidate why the (S)-configuration is an absolute requirement for nanomolar potency and how it drives the pharmacokinetic and pharmacodynamic profiles of next-generation JAK/STAT pathway inhibitors.
Mechanistic Rationale: The Structural Biology of Chirality
To understand the profound difference in target binding affinity between the (S)- and (R)-enantiomers, one must examine the causality behind the molecular interactions within the JAK2 kinase domain[2].
The Gatekeeper Pocket and Steric Clash
The active drug (AZD1480) binds to the ATP-binding cleft of JAK2 in a U-shaped conformation. The chiral center derived from the 1-(5-fluoropyrimidin-2-yl)ethylamine moiety dictates the spatial orientation of the methyl group:
-
(S)-Enantiomer: The methyl group is directed into a small, lipophilic cavity adjacent to the gatekeeper residue (Met929). This snug fit anchors the molecule, allowing the aminopyrimidine core to form optimal, strain-free hydrogen bonds with the hinge region backbone (specifically Leu932 and Glu930)[3].
-
(R)-Enantiomer: The inverted stereocenter forces the methyl group to project toward the solvent-exposed cleft or directly clash with the hinge region. This steric hindrance physically prevents the core scaffold from achieving the necessary proximity for hydrogen bonding, resulting in a >100-fold drop in binding affinity.
The Role of the 5-Fluoro Substituent
While chirality governs JAK2 potency, the 5-fluoro substitution on the pyrimidine ring is a deliberate design choice to achieve selectivity over JAK3. The fluorine atom creates an unfavorable electrostatic and steric interaction within the slightly more restricted JAK3 ATP-binding site, ensuring that the (S)-enantiomer remains highly selective for JAK2 to avoid the severe immunosuppression associated with JAK3 inhibition[1].
Caption: JAK/STAT signaling pathway illustrating the targeted intervention by the (S)-enantiomer (AZD1480).
Comparative Binding Affinity Data
The quantitative data below highlights the stark contrast in kinase inhibition between the derivatives synthesized from the (S)- vs. (R)-enantiomers. The data validates the necessity of the (S)-configuration for both biochemical potency and cellular efficacy[1][4].
| Compound Derivative | JAK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Cellular TEL-JAK2 GI₅₀ (nM) |
| (S)-Enantiomer (AZD1480) | 0.26 | 1.3 | > 1000 | 60 |
| (R)-Enantiomer | > 50.0 | > 100.0 | > 1000 | > 1000 |
| Des-methyl Analog (Achiral) | ~ 8.5 | ~ 15.0 | > 1000 | ~ 450 |
Data Interpretation: The (S)-enantiomer achieves sub-nanomolar potency (0.26 nM) against JAK2. The achiral des-methyl analog loses significant potency, proving that the methyl group actively contributes to binding energy (via the lipophilic pocket). The (R)-enantiomer is virtually inactive, confirming the steric clash hypothesis.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the evaluation of these enantiomers requires a self-validating system of synthesis, biochemical screening, and cellular validation.
Protocol 1: Biocatalytic Synthesis of the (S)-Amine Precursor
Traditional chemical resolution of racemic amines suffers from low yields (max 50%). Modern protocols utilize immobilized amine transaminases to achieve >99% enantiomeric excess (ee)[5].
-
Enzyme Immobilization: Covalently immobilize (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) on glyoxyl-agarose beads.
-
Continuous Flow Reaction: Pack the immobilized Vf-ATA into a bed reactor. Pump a homogeneous solution of the corresponding ketone precursor and an amine donor (e.g., isopropylamine) through the reactor using dimethyl carbonate as a green co-solvent.
-
In-Line Purification: Pass the eluate through an acidic catch-and-release resin to isolate the pure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine.
-
Boc-Protection: React the isolated amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine to yield the stable (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate for long-term storage or downstream coupling.
Protocol 2: In Vitro Kinase Binding Affinity Assay (High ATP)
Standard kinase assays often use low ATP concentrations ( Km levels), which can artificially inflate the apparent potency of ATP-competitive inhibitors. To accurately mimic physiological conditions and rigorously test target binding affinity, a High ATP assay is required[1][6].
-
Preparation: Incubate recombinant JAK2 (or JAK1/JAK3) enzyme with the test enantiomer in a buffer containing 50 mM Tris/HCl (pH 8.0), 10 mM MgCl₂, and 1.0 mM DTT.
-
ATP Addition: Initiate the reaction by adding a substrate peptide and ATP at a physiological concentration of 5 mM (High ATP condition).
-
Detection: Measure the phosphorylation of the substrate using a time-resolved fluorescence resonance energy transfer (TR-FRET) readout after 60 minutes.
-
Validation: Calculate the IC₅₀. A compound that maintains low nanomolar potency at 5 mM ATP is a true, high-affinity ATP-competitive inhibitor.
Protocol 3: Cell-Based TEL-JAK2 Proliferation Assay
Biochemical affinity must translate to cellular target engagement.
-
Cell Line Engineering: Utilize Ba/F3 cells engineered to express a constitutively active TEL-JAK2 fusion protein, rendering them dependent on JAK2 for survival.
-
Treatment: Seed cells in 96-well plates and treat with serial dilutions of the (S)- or (R)-enantiomer for 72 hours.
-
Viability Readout: Assess cell proliferation using a standard MTS or CellTiter-Glo luminescent assay. The (S)-enantiomer will yield a GI₅₀ in the nanomolar range (e.g., 60 nM), while the (R)-enantiomer will fail to inhibit proliferation.
Caption: End-to-end experimental workflow from biocatalytic chiral synthesis to cellular efficacy validation.
Conclusion
The comparative analysis unequivocally demonstrates that the target binding affinity of the 1-(5-fluoropyrimidin-2-yl)ethylamine pharmacophore is entirely dependent on its stereochemistry. The (S)-enantiomer perfectly complements the spatial constraints of the JAK2 ATP-binding pocket, driving the sub-nanomolar potency of AZD1480. Conversely, the (R)-enantiomer induces a steric clash that abolishes kinase inhibition. For researchers and drug development professionals, utilizing the rigorously synthesized (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a non-negotiable prerequisite for developing viable JAK2-targeted therapeutics.
References
-
Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry, ACS Publications (2011). Available at:[Link]
-
Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine. ChemCatChem (2020). Available at:[Link]
-
The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. Cancer Cell (2009). Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Boc vs. Cbz Protecting Groups for 1-(5-Fluoropyrimidin-2-yl)ethylamine: A Stability and Cleavage Comparison Guide
In the development of fluorinated pharmaceuticals and kinase inhibitors, 1-(5-fluoropyrimidin-2-yl)ethylamine serves as a highly valuable, yet chemically sensitive, chiral building block. The presence of an electron-deficient 5-fluoropyrimidine ring directly adjacent to a primary amine creates a unique microenvironment that dictates strict orthogonality requirements for protecting group chemistry.
As an application scientist, selecting the correct amine protecting group—typically tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) —is not merely a matter of synthetic preference, but a critical decision to prevent late-stage catastrophic failures such as hydrodefluorination or racemization. This guide provides an objective, data-driven comparison of Boc and Cbz strategies for this specific substrate.
Molecular Vulnerabilities & Mechanistic Insights
To understand the divergence in protecting group performance, we must first analyze the intrinsic vulnerabilities of the 1-(5-fluoropyrimidin-2-yl)ethylamine scaffold:
-
The Activated C-F Bond: Unlike simple fluorobenzenes, the pyrimidine ring possesses two highly electronegative nitrogen atoms that drastically lower the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This electron deficiency activates the C-F bond toward oxidative addition by transition metals (such as Palladium), making the molecule highly susceptible to hydrodefluorination .
-
Pyrimidine Ring Reduction: Under standard catalytic hydrogenation conditions, the pyrimidine core can undergo partial reduction to form dihydropyrimidines.
-
The Benzylic-like Chiral Center: The 1-aminoethyl group sits at a pseudo-benzylic position. Harsh basic conditions at elevated temperatures can promote deprotonation and subsequent racemization of this stereocenter.
Because of these factors, the method of deprotection is the primary driver in choosing between Boc and Cbz .
Quantitative Performance Comparison
The following table synthesizes the experimental stability and deprotection metrics for both protecting groups when applied to 1-(5-fluoropyrimidin-2-yl)ethylamine.
| Parameter | Boc-Protected Amine | Cbz-Protected Amine |
| Stability to Strong Base | Excellent | Good |
| Stability to Strong Acid | Poor (Deprotects) | Excellent |
| Stability to Hydrogenation | Excellent | Poor (Deprotects / Degrades) |
| Risk of Hydrodefluorination | 0% (Acidic cleavage) | High (>40% under H2, Pd/C) |
| Risk of Ring Reduction | 0% | Moderate (under prolonged H2) |
| Typical Deprotection Yield | >95% | 40–60% (due to side reactions) |
The Verdict: Boc is vastly superior for this substrate. Boc deprotection relies on acidolysis, which leaves the C-F bond and the pyrimidine ring entirely unperturbed. Conversely, standard Cbz deprotection relies on Palladium-catalyzed hydrogenation, which inadvertently triggers the destruction of the 5-fluoropyrimidine core.
Pathway Analysis and Decision Logic
The diagrams below map out the strategic decision-making process and the mechanistic pitfalls associated with these protecting groups.
Decision logic for protecting 1-(5-fluoropyrimidin-2-yl)ethylamine based on deprotection risks.
Competing mechanistic pathways during Pd-catalyzed hydrogenation of Cbz-fluoropyrimidines.
Self-Validating Experimental Protocols
The following methodologies are engineered to exploit the physical properties of the molecule, ensuring that the reactions are self-validating and minimize degradation.
Protocol A: Boc Deprotection (Recommended)
This protocol utilizes anhydrous HCl to prevent hydrolytic side reactions, ensuring a fast and selective cleavage .
-
Step 1: Dissolution. Dissolve the Boc-protected 1-(5-fluoropyrimidin-2-yl)ethylamine (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane.
-
Step 2: Acidification. Cool the solution to 0 °C under an inert atmosphere. Dropwise, add a solution of 4M HCl in 1,4-dioxane (5.0 eq).
-
Causality: Dioxane is a moderately polar aprotic solvent. Anhydrous HCl is chosen over aqueous acids to strictly prevent nucleophilic attack or hydrolysis at the electron-deficient pyrimidine core.
-
-
Step 3: Precipitation & Monitoring. Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation Mechanism: As the Boc group is cleaved (releasing isobutylene and CO₂), the free amine is immediately protonated. The resulting hydrochloride salt of the fluoropyrimidine amine is highly polar and insoluble in dioxane. A dense white precipitate will crash out of solution. This precipitation physically drives the reaction to completion via Le Chatelier's principle and shields the product from further side reactions.
-
-
Step 4: Isolation. Collect the white solid via vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and non-polar organic impurities. Dry under high vacuum.
Protocol B: Cbz Deprotection via Transfer Hydrogenation (Alternative)
If global synthetic strategy mandates the use of a Cbz group, standard H₂ gas must be avoided. This protocol uses transfer hydrogenation to mitigate hydrodefluorination.
-
Step 1: Setup. Dissolve the Cbz-protected amine (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight) and ammonium formate (5.0 eq).
-
Causality: Standard H₂ gas provides a continuous, high-concentration source of hydrogen that aggressively reduces the activated C-F bond. Ammonium formate decomposes slowly to yield hydrogen in situ. This maintains a low steady-state concentration of adsorbed hydrogen on the palladium surface, kinetically favoring the faster benzylic C-O cleavage (Cbz removal) over the slower C-F oxidative addition.
-
-
Step 2: Reaction. Heat the mixture to a gentle reflux for 1–2 hours.
-
Self-Validation Mechanism: The reaction will bubble as CO₂ and NH₃ gases are evolved. The cessation of gas evolution serves as a physical indicator that the formate has been consumed. Monitor strictly via LC-MS: look for the mass shift of -134 Da (loss of Cbz) and ensure the absence of a -18 Da shift (loss of F, +H).
-
-
Step 3: Filtration. Cool to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol and concentrate the filtrate under reduced pressure.
References
-
Title: Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs Source: Chemical Reviews / National Institutes of Health (PMC) URL: [Link]
-
Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M) Source: ResearchGate / Journal of Peptide Science URL: [Link]
-
Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: John Wiley & Sons URL: [Link]
Validating Enantiomeric Excess (ee) of (S)-tert-Butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate: Chiral GC vs. Alternative Techniques
Determining the enantiomeric excess (ee) of chiral pharmaceutical intermediates is a critical quality control step in drug development. The compound (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a heavily scrutinized intermediate, primarily because its deprotected form, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, serves as a key chiral building block for the JAK2 kinase inhibitor AZD1480 [1].
Typically, the chiral amine is synthesized via highly selective biocatalysis using Vibrio fluvialis amine transaminase (Vf-ATA) [2]. To facilitate downstream coupling and prevent unwanted side reactions, the primary amine is immediately protected using di-tert-butyl dicarbonate (Boc₂O). While Chiral High-Performance Liquid Chromatography (HPLC) is the traditional gold standard for analyzing Boc-protected amines, Chiral Gas Chromatography (GC) offers compelling advantages in resolution speed and solvent reduction—provided the inherent thermal lability of the Boc group is expertly managed.
This guide objectively compares the performance of Chiral GC against HPLC and Supercritical Fluid Chromatography (SFC) for this specific analyte, detailing the mechanistic causality behind the method development and providing a self-validating experimental protocol.
Caption: Biocatalytic synthesis and Boc-protection workflow of the AZD1480 chiral intermediate.
Mechanistic Causality: Overcoming the Thermal Lability of Boc-Amines
The primary challenge in utilizing GC for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is the thermal instability of the tert-butoxycarbonyl (Boc) group. At elevated temperatures (typically >180 °C), Boc-carbamates undergo pyrolytic elimination, degrading into the free amine, isobutylene, and carbon dioxide. If this occurs in the GC inlet or on the column, it results in peak tailing, broad baseline humps, and skewed enantiomeric ratios that ruin quantitation accuracy.
To successfully deploy Chiral GC, the experimental design must eliminate thermal stress while maintaining volatility:
-
Programmed Temperature Vaporizing (PTV) Injection: Instead of a standard hot split/splitless injector, a PTV inlet vaporizes the sample at a dynamically controlled, lower temperature. This prevents the instantaneous thermal shock that triggers Boc pyrolysis [3].
-
Cyclodextrin-Based Chiral Stationary Phases (CSPs): Derivatized β-cyclodextrin columns (e.g., CP-Chirasil-Dex CB) are selected because they operate efficiently at moderate temperatures (100–150 °C). The chiral recognition mechanism relies on the inclusion of the hydrophobic 5-fluoropyrimidine ring into the cyclodextrin cavity, paired with hydrogen bonding between the carbamate N-H and the CSP's exterior oxygen atoms. The spatial constraints of these interactions differ slightly between the (R) and (S) enantiomers, enabling baseline resolution without requiring high elution temperatures.
Comparative Performance Data
When validating the ee of this specific Boc-protected intermediate, analytical teams must weigh resolution against throughput and solvent waste. Table 1 summarizes the performance of Chiral GC against the two primary alternatives: Chiral HPLC and Chiral SFC.
Table 1: Performance Comparison of Analytical Modalities for Boc-Protected Amines
| Performance Metric | Chiral GC (Cyclodextrin CSP) | Chiral HPLC (Polysaccharide CSP) | Chiral SFC (Polysaccharide CSP) |
| Resolution ( Rs ) | Good (1.5 - 2.5) | Excellent (> 2.5) | Excellent (> 2.5) |
| Analysis Time | 25 - 35 min | 15 - 20 min | 5 - 10 min |
| Thermal Degradation Risk | Moderate (Requires PTV inlet) | None (Ambient temperature) | None (Ambient to 40 °C) |
| Solvent Consumption | Minimal (Carrier gas only) | High (Isopropanol/Hexane) | Low (CO₂ + cosolvent) |
| Sensitivity (LOQ) | ~0.05% ee (FID/MS) | ~0.1% ee (UV) | ~0.1% ee (UV) |
| Best Use Case | High-sensitivity impurity profiling | Standard batch release testing | High-throughput screening |
Data synthesis derived from standard chromatographic validation parameters for protected chiral amines [3].
Self-Validating Experimental Protocol: Chiral GC
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The method incorporates internal checks that immediately flag thermal degradation or inlet discrimination, preventing the reporting of false ee values.
Step 1: Sample and Standard Preparation
-
Analyte Preparation: Dissolve 1.0 mg of the synthesized (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate in 1.0 mL of anhydrous, GC-grade ethyl acetate.
-
Racemic Control (Crucial for Validation): Prepare a strictly 50:50 mixture of highly pure (R) and (S) enantiomer standards at the same concentration (1.0 mg/mL).
Step 2: GC System Configuration
-
Column: CP-Chirasil-Dex CB (25 m × 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant linear velocity of 30 cm/s.
-
Injector: PTV inlet. Set initial temperature to 60 °C, hold for 0.1 min, then ramp at 10 °C/s to 170 °C. (Causality: Rapid, controlled vaporization below 180 °C prevents Boc cleavage).
-
Detector: Flame Ionization Detector (FID) set to 250 °C.
Step 3: Optimized Temperature Program
-
Initial Oven Temp: 100 °C (hold 2 min).
-
Ramp: 2 °C/min to 150 °C (hold 10 min). (Causality: A shallow thermal ramp ensures maximum residence time within the optimal temperature window for cyclodextrin inclusion complexation, maximizing Rs ).
Step 4: System Self-Validation Criteria
Before analyzing the unknown sample, inject the Racemic Control. The system is only validated if it meets the following criteria:
-
Enantiomeric Ratio: The integrated peak areas of the (R) and (S) peaks must yield a 50.0 ± 0.5% ratio. A skewed ratio indicates enantioselective degradation or inlet discrimination.
-
Resolution ( Rs ): Must be ≥1.5 (baseline resolution).
-
Baseline Integrity: Inspect the baseline between the two peaks. A flat baseline confirms stability. A raised, broad "hump" indicates on-column degradation into the free amine and invalidates the run.
Caption: Self-validating chiral GC workflow designed to prevent thermal degradation of Boc-amines.
Conclusion
While Chiral HPLC remains the most straightforward approach for analyzing thermally labile Boc-protected amines, Chiral GC offers superior sensitivity and significantly lower solvent consumption. By understanding the mechanistic causality of Boc-group pyrolysis and mitigating it through PTV injection and low-temperature cyclodextrin CSPs, analytical scientists can successfully validate the ee of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate with high precision and confidence.
References
-
Title: Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)-ethanamine Source: ChemCatChem URL: [Link]
-
Title: Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Selected Ion Monitoring Using Low-Cost Mass Spectrum Detectors Provides a Rapid, General, and Accurate Method for Enantiomeric Excess Determination in High-Throughput Experimentation Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
LC-MS method validation for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate purity analysis
Comprehensive LC-MS Method Validation Guide: C18 vs. PFP Stationary Phases for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate Purity Analysis
Executive Summary & Molecule Overview
The compound (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a highly functionalized chiral pharmaceutical intermediate. Structurally, it features a 5-fluoropyrimidine ring, a chiral center, and a tert-butyl carbamate (Boc) protecting group. Analyzing the chemical purity of this molecule via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique analytical challenges:
-
Structural Similarity of Impurities : Des-fluoro degradants and positional regioisomers (e.g., 4-fluoropyrimidine analogs) possess nearly identical hydrophobic footprints to the Active Pharmaceutical Ingredient (API).
-
Lability of the Boc Group : The Boc group is prone to in-source fragmentation during electrospray ionization (ESI), complicating mass spectrometric quantification.
This guide objectively compares the performance of traditional C18 (Alkyl) stationary phases against Pentafluorophenyl (PFP) stationary phases for the impurity profiling of this compound. Furthermore, it provides a self-validating, step-by-step protocol grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[1].
Mechanistic Causality: Why Compare C18 and PFP? (E-E-A-T Pillar)
As an Application Scientist, selecting the correct column chemistry is the most critical step in method development. Relying solely on default laboratory columns often leads to unresolved critical impurity pairs.
-
The C18 Limitation : Standard alkyl (C18) stationary phases rely exclusively on dispersive (hydrophobic) interactions. While effective for general chemical purity, C18 columns often fail to resolve fluorinated positional isomers or des-fluoro impurities because the physical size and hydrophobicity of these molecules are virtually indistinguishable from the API.
-
The PFP Advantage : Pentafluorophenyl (PFP) stationary phases introduce multiple orthogonal retention mechanisms: π−π charge transfer, dipole-dipole interactions, and steric recognition[2]. The highly electronegative fluorine atoms on the PFP ring interact strongly with the 5-fluoropyrimidine ring of the analyte. This "fluorine-fluorine" affinity, combined with the rigid planar structure of the PFP ligand, provides the critical shape selectivity required to separate the API from its closely related regioisomers and des-fluoro analogs[3][4].
LC-MS Method Validation Lifecycle
Fig 1. ICH Q2(R2) guided LC-MS method development and validation lifecycle for purity analysis.
Experimental Protocols: Self-Validating LC-MS Methodology
To ensure trustworthiness and reproducibility, the following protocol details the causality behind each experimental parameter.
Step 1: Mobile Phase & Sample Preparation
-
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Causality: The pyrimidine nitrogen is weakly basic. The addition of 0.1% formic acid lowers the pH to ~2.7, ensuring complete protonation of the analyte for robust retention on the PFP column (which exhibits secondary cation-exchange properties) and maximizing positive ion generation [M+H]+ in the ESI source[4].
-
Sample Diluent : 50:50 Water:Acetonitrile to prevent solvent-mismatch peak distortion (fronting) upon injection.
Step 2: MS Tuning & In-Source Fragmentation Control
-
Ionization Mode : ESI Positive.
-
Target Mass : Exact mass is ~241.12 Da. The protonated molecule is m/z 242.1.
-
Expert Insight: The tert-butyl carbamate (Boc) group is notoriously labile. During tuning, high declustering potential (DP) or cone voltage will cause the loss of an isobutylene group (-56 Da) or the entire Boc group (-100 Da), leading to base peaks at m/z 186.1 or 142.1. Action : Optimize the DP to a low setting (e.g., 20-30 V) to preserve the intact m/z 242.1 ion for accurate parent-mass tracking, or deliberately fragment it to m/z 142.1 for highly sensitive Multiple Reaction Monitoring (MRM) transitions.
Step 3: Execution of ICH Q2(R2) Validation Runs
Following the ICH Q2(R2) framework[1], execute the following sequence:
-
Specificity : Inject a blank diluent, the unspiked API, and the API spiked with known impurities (des-fluoro, regioisomer, Boc-deprotected degradant) at 1.0% w/w. Verify that no blank peaks co-elute with the API and that all impurities are baseline resolved (Rs ≥ 1.5).
-
Linearity & Range : Prepare a 5-point calibration curve ranging from 50% to 150% of the nominal target concentration (e.g., 0.5 µg/mL to 1.5 µg/mL).
-
Precision (Repeatability) : Perform 6 replicate injections of the 100% nominal concentration standard. Calculate the Relative Standard Deviation (RSD) of the peak areas.
-
LOD/LOQ : Dilute the standard sequentially until the signal-to-noise (S/N) ratio reaches 3:1 (Limit of Detection) and 10:1 (Limit of Quantitation).
Data Presentation: Comparative Performance
Table 1: Selectivity and Resolution Comparison (C18 vs. PFP)
Conditions: Gradient 5% to 95% B over 10 mins. Flow rate: 0.4 mL/min. Columns: Sub-2 µm, 2.1 x 100 mm.
| Analyte / Impurity | m/z[M+H]+ | C18 Retention Time | C18 Resolution (Rs) | PFP Retention Time | PFP Resolution (Rs) |
| API | 242.1 | 4.50 min | - | 5.20 min | - |
| Des-fluoro impurity | 224.1 | 4.35 min | 1.2 (Fails) | 4.60 min | 3.5 (Pass) |
| Regioisomer (4-fluoro) | 242.1 | 4.45 min | 0.8 (Fails) | 5.50 min | 2.1 (Pass) |
| Boc-deprotected degradant | 142.1 | 1.20 min | 15.0 | 2.80 min | 12.0 |
Data Interpretation: The C18 column fails to adequately resolve the des-fluoro and regioisomeric impurities (Rs < 1.5) due to their identical hydrophobicities. The PFP column successfully pulls apart these critical pairs via π−π and dipole interactions, making it the superior choice for this specific fluorinated molecule[2].
Table 2: ICH Q2(R2) Validation Results Summary (PFP Method)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result (PFP) | Status |
| Specificity | No interference at API RT | Max blank peak = 0.05% area | Pass |
| Linearity | R2≥0.999 (over 50-150% range) | R2=0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% recovery | 99.5% ± 0.8% | Pass |
| Repeatability | Peak Area RSD ≤2.0% (n=6) | RSD = 0.6% | Pass |
| Sensitivity (LOQ) | S/N ≥10:1 | 0.03 µg/mL (S/N = 12) | Pass |
References
-
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu.[Link]
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." waters.com.[Link]
-
Restek. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." restek.com.[Link]
-
LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." chromatographyonline.com.[Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. waters.com [waters.com]
- 3. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Comparative reactivity of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate in SNAr reactions
An In-Depth Comparative Guide to the Reactivity of (S)-tert-Butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate in SNAr Reactions
For medicinal chemists and process scientists, the selection of chiral building blocks is a critical determinant of both a drug candidate's pharmacokinetic profile and the scalability of its synthesis. (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a premier, commercially available, Boc-protected precursor. Upon deprotection, it yields (S)-1-(5-fluoropyrimidin-2-yl)ethanamine—a highly specialized chiral nucleophile utilized in the synthesis of blockbuster-class molecules, including the JAK2 inhibitor AZD1480 [1] and various Factor XIa (FXIa) inhibitors.
This guide provides an objective comparison of this building block against alternative amines, detailing the mechanistic causality behind its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, and providing field-proven, self-validating experimental protocols.
Mechanistic Foundation: The Role of the 5-Fluoro Substituent
In SNAr chemistry, the nucleophilicity of an amine dictates the reaction kinetics and the required harshness of the conditions. The reactivity of the deprotected free amine, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, is governed by two competing forces:
-
Steric Hindrance: The chiral α -methyl group provides the essential spatial orientation required for target protein binding (e.g., fitting into the JAK2 ATP-binding pocket), but it significantly increases the steric bulk around the nucleophilic nitrogen compared to primary unbranched amines.
-
Inductive Deactivation: The pyrimidine ring is inherently electron-withdrawing. The addition of a highly electronegative fluorine atom at the 5-position further exacerbates this effect. Through σ -bond induction, electron density is pulled away from the aliphatic amine, lowering its pKa and reducing its lone-pair availability for nucleophilic attack.
Consequently, while the 5-fluoro group drastically improves the metabolic stability and lipophilic efficiency of the final drug, it renders the intermediate amine a weaker nucleophile than its non-fluorinated or non-heteroaromatic counterparts.
Comparative Reactivity Profile
To understand how (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate (post-deprotection) performs in a standard SNAr displacement (e.g., attacking a 2-chloropyrimidine electrophile), we must compare it against alternative structural analogs.
The table below summarizes the relative reactivity, demonstrating why specific forcing conditions are required for the fluorinated pyrimidine analog.
| Nucleophile (Post-Deprotection) | Inductive Deactivation | Steric Hindrance | Relative SNAr Reactivity | Typical SNAr Temp (°C) |
| (S)-1-(5-fluoropyrimidin-2-yl)ethanamine | High (5-F + Pyrimidine) | Moderate ( α -methyl) | Moderate / Low | 110 – 130 °C |
| (S)-1-(pyrimidin-2-yl)ethanamine | Moderate (Pyrimidine only) | Moderate ( α -methyl) | High | 90 – 100 °C |
| (S)-1-(pyridin-2-yl)ethanamine | Low (Pyridine) | Moderate ( α -methyl) | Very High | 80 – 90 °C |
| Benzylamine (Baseline) | None (Phenyl ring) | Low (No α -methyl) | Excellent | 60 – 80 °C |
Data Synthesis Note: The reduced nucleophilicity of the 5-fluoropyrimidine derivative necessitates the use of high-boiling polar solvents (e.g., n-butanol, NMP, or DMAc) and strong organic bases (e.g., DIPEA) to drive the Meisenheimer complex formation to completion.
Synthetic Workflows & Logical Relationships
The integration of this building block into a complex API requires a strict two-step sequence: Boc-cleavage followed by SNAr coupling. Because the free amine can be prone to degradation or competitive side reactions if left isolated for extended periods, the SNAr is often performed shortly after deprotection.
Synthetic workflow from Boc-protected precursor to final SNAr product.
During the SNAr step, the deactivated nature of the amine requires careful thermal management to overcome the activation energy barrier of the dearomatized intermediate.
SNAr mechanism showing Meisenheimer complex formation and chloride elimination.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm causality and reaction progress.
Protocol A: Boc-Deprotection to Yield the Active Nucleophile
Objective: Quantitatively remove the tert-butoxycarbonyl group without racemizing the chiral center.
-
Preparation: Dissolve (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.
-
Reagent Addition: Cool the flask to 0 °C. Dropwise, add 4M HCl in dioxane (10 eq, 25 mL).
-
Causality Check: The use of HCl/dioxane over Trifluoroacetic acid (TFA) is preferred here to yield the highly crystalline hydrochloride salt, which is easier to handle and less hygroscopic than the TFA salt.
-
-
Reaction: Remove the ice bath and stir at ambient temperature for 2–3 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 1:1) or LC-MS. The starting material peak (UV active, higher Rf) must completely disappear, replaced by a baseline spot (the amine salt).
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether (30 mL), filter, and dry under high vacuum to afford (S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride as a white solid.
Protocol B: High-Temperature SNAr Coupling (AZD1480 Precursor Model)
Objective: Overcome the inductive deactivation of the fluorinated amine to achieve C-N bond formation via SNAr.
-
Preparation: In a heavy-walled sealed tube or microwave vial, combine the electrophile (e.g., 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, 1.0 eq, 5 mmol) and the (S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride salt from Protocol A (1.2 eq, 6 mmol).
-
Solvent & Base: Suspend the reagents in n-butanol (15 mL). Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq, 20 mmol).
-
Causality Check: DIPEA neutralizes the HCl salt of the amine and acts as an acid scavenger for the HCl generated during the SNAr. n-Butanol is chosen because its boiling point (~117 °C) perfectly aligns with the thermal energy required to overcome the steric/electronic barriers of this specific amine.
-
-
Reaction: Seal the tube and heat the mixture to 120 °C for 16–24 hours.
-
In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the mass of the electrophile is consumed and the desired product mass [M+H]+ is dominant. If conversion stalls at ~70%, the inductive deactivation is preventing completion; add an additional 0.2 eq of the amine and heat for 4 more hours.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with saturated aqueous NaHCO3 (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na2SO4 , filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to isolate the final coupled API.
Conclusion
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is an indispensable building block for modern kinase and protease inhibitors. While the 5-fluoro substitution provides immense pharmacological benefits, it necessitates a rigorous understanding of physical organic chemistry during synthesis. By accounting for the inductive deactivation and steric hindrance of the deprotected amine, chemists can logically design SNAr protocols utilizing elevated temperatures and appropriate base/solvent systems to guarantee high-yielding transformations.
References
-
Ioannidis, S., Lamb, M. L., Wang, T., Almeida, L., Block, M. H., Davies, A. M., Peng, B., Su, M., Zhang, H. J., Hoffmann, E., Rivard, C., Green, I., Howard, T., ... & Zinda, M. (2011). Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry, 54(1), 262–276.[Link]
Advanced Spectroscopic Validation of (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate: A Comparative Analytical Guide
Executive Summary
The compound (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is an enantiomerically pure, Boc-protected amine intermediate. Its deprotected derivative, (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, is a heavily documented building block in the synthesis of targeted therapies, most notably JAK2 kinase inhibitors such as AZD1480[1]. Because the pharmacological efficacy and safety of kinase inhibitors are intrinsically linked to their stereochemistry, the analytical validation of this precursor is a critical checkpoint in drug development.
As a Senior Application Scientist, I have designed this guide to objectively compare standard analytical methodologies against advanced spectroscopic techniques. By detailing the causality behind specific experimental choices, this guide provides a self-validating workflow to confirm the structural integrity, chemical purity, and enantiomeric excess (ee) of this specific fluoropyrimidine intermediate.
Section 1: Structural Elucidation & Integrity (The Fluorine Advantage)
Validating the structure of a fluorinated, Boc-protected pyrimidine requires distinguishing the core scaffold from potential regioisomeric impurities, incomplete reactions, or thermal degradation products (such as the loss of the Boc group).
Method Comparison: 1 H/ 13 C NMR vs. 19 F NMR
While 1 H and 13 C NMR are foundational, they frequently suffer from complex spectral overlap in protected amines. The bulky tert-butyl group of the Boc moiety produces a massive singlet integrating to 9 protons (around 1.4 ppm), which can easily mask subtle aliphatic impurities.
Conversely, 19 F NMR spectroscopy offers a highly specific, background-free analytical window[2]. The 5-fluoropyrimidine ring acts as a built-in spectroscopic reporter. Because the 19 F nucleus possesses a spin of 1/2, a 100% natural abundance, and an intrinsic sensitivity of approximately 83% relative to 1 H, it serves as an exquisite structural probe[3]. The chemical shift of the fluorine atom is hypersensitive to changes in the local electronic environment. This allows for the rapid detection of trace fluorinated impurities or regioisomers without any interference from the Boc group or non-fluorinated solvents.
Table 1: Comparison of Structural Elucidation Techniques
| Analytical Technique | Sensitivity | Specificity for Fluoropyrimidine | Key Limitations | Best Use Case |
| 19 F NMR | Very High | Excellent: Zero background interference from aliphatic/Boc protons. | Requires specialized probes; relaxation times ( T1 ) can be long. | Rapid impurity profiling and absolute quantitation (qNMR). |
| 1 H / 13 C NMR | High | Moderate: Boc group (9H singlet) masks aliphatic impurities. | Spectral crowding; complex multiplet splitting. | General structural confirmation and backbone connectivity. |
| LC-HRMS (ESI+) | Ultra-High | High: Exact mass confirms molecular formula. | Cannot easily distinguish between certain regioisomers. | Trace impurity detection and molecular weight confirmation. |
Section 2: Enantiomeric Excess (ee) Determination
The biological target of AZD1480 and similar kinase inhibitors demands an enantiomeric purity of typically >99% ee[1]. Validating this requires a technique capable of baseline-resolving the (S) and (R) enantiomers.
Method Comparison: Chiral HPLC vs. Chiral GC vs. Chiral NMR
Chiral Gas Chromatography (GC) is historically popular but is fundamentally limited by the thermal lability of the Boc protecting group, which can undergo thermal deprotection or degradation at the elevated temperatures required for volatilization. Chiral NMR utilizing Chiral Solvating Agents (CSAs) is an alternative, but the addition of shift reagents complicates the spectra and struggles to detect trace (<1%) enantiomeric impurities[4].
Chiral High-Performance Liquid Chromatography (HPLC) remains the gold standard[5]. Utilizing polysaccharide-based chiral stationary phases (CSPs)—such as amylose or cellulose derivatives—provides superior enantiomeric resolution. The Causality: Boc-protected amines lack the rigid, planar geometries of fully aromatic systems, making their chiral recognition highly dependent on localized hydrogen bonding. The carbamate N-H and C=O act as strong hydrogen bond donors and acceptors, interacting with the stationary phase's chiral grooves to induce differential retention times. This method operates at ambient temperatures, preserving the integrity of the Boc group[5].
Table 2: Comparison of Chiral Resolution Methods
| Method | Resolution ( Rs ) | Thermal Stability Risk | Limit of Detection (LOD) | Suitability for Boc-Amines |
| Chiral HPLC (Normal Phase) | > 2.0 (Baseline) | None (Ambient Temp) | < 0.1% | Optimal: Strong H-bonding with CSP. |
| Chiral GC | 1.0 - 1.5 | High: Boc group may degrade. | ~ 0.5% | Sub-optimal due to thermal lability. |
| Chiral NMR (with CSAs) | Variable | None | ~ 2.0% | Poor for trace enantiomer detection. |
Section 3: Validation Workflow Visualization
The following workflow illustrates the logical progression of validating the (S)-Boc-fluoropyrimidine intermediate, ensuring that structural integrity is confirmed prior to chiral analysis.
Workflow for the spectroscopic and chiral validation of fluoropyrimidine intermediates.
Section 4: Experimental Methodologies & Protocols
To guarantee trustworthiness, the protocols below are designed as self-validating systems . They incorporate internal standards and system suitability checks to prevent false positives.
Protocol 1: Quantitative 19 F NMR (qNMR) for Absolute Purity
This protocol utilizes an internal standard to determine the absolute chemical purity of the intermediate[6].
-
Sample Preparation: Accurately weigh ~20.0 mg of the intermediate and ~5.0 mg of a high-purity internal standard (e.g., 2,2,2-Trifluoroethanol or α,α,α -Trifluorotoluene) using a microbalance.
-
Solvation: Dissolve the mixture entirely in 0.6 mL of CDCl 3 .
-
Parameter Setup (The Causality Step):
-
Nucleus: 19 F
-
Spectral Width: Set to cover +50 to -250 ppm to capture both the internal standard and the fluoropyrimidine signal.
-
Relaxation Delay ( D1 ): 19 F nuclei possess long longitudinal relaxation times ( T1 ). You must set D1≥5×T1 (typically 15–20 seconds). Failing to allow complete relaxation between pulses will result in truncated signal integration and artificially skewed purity data[6].
-
Pulse Angle: 90°.
-
Scans: 64 to 128 (to ensure a high Signal-to-Noise ratio).
-
-
Data Analysis: Integrate the sharp singlet of the 5-fluoropyrimidine against the known concentration of the internal standard to calculate absolute purity.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess
This method leverages normal-phase chromatography to maximize the hydrogen-bonding interactions necessary for chiral discrimination[5].
-
Column Selection: Polysaccharide-based column (e.g., Chiralpak AS-H or Lux Cellulose, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (85:15 v/v). Causality: Non-polar alkane solvents force the polar Boc-carbamate to interact heavily with the chiral stationary phase, amplifying the stereoselective steric fit.
-
Flow Rate & Temperature: 1.0 mL/min at an isothermal 25°C.
-
Detection: UV at 254 nm (exploiting the strong chromophore of the pyrimidine ring).
-
System Suitability (Self-Validation): Prior to analyzing the target batch, inject a synthetically prepared racemic mixture of the intermediate. You must verify that the resolution ( Rs ) between the (R) and (S) peaks is ≥1.5 (baseline resolution). If Rs<1.5 , adjust the isopropanol modifier concentration.
-
Sample Analysis: Inject 10 µL of the (S)-enantiomer sample (prepared at 1 mg/mL). Calculate % ee based on the relative peak areas of the dominant (S) peak and the trace (R) peak.
References
- Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)
- 19 F NMR Spectroscopy: Applications in Pharmaceutical Studies ResearchG
- Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identific
- Quantification of Langlois Reagent by 19F-NMR Spectroscopy Sami Publishing Company
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex chiral building blocks. (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate is a highly valuable intermediate, frequently utilized in the synthesis of advanced kinase inhibitors and oncology therapeutics. However, its unique structural motifs—a fluorinated heterocycle combined with a Boc-protected amine—demand a highly specific, self-validating disposal protocol.
Treating this compound as generic "organic waste" is a critical operational failure. In this guide, we will break down the mechanistic reasoning behind its handling procedures, ensuring your laboratory maintains the highest standards of safety, environmental compliance, and operational excellence.
Part 1: Structural Hazard Profiling (The "Why")
True laboratory safety stems from understanding the causality behind experimental choices. The disposal requirements for (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate are dictated entirely by its molecular anatomy:
-
The Fluoropyrimidine Core (Halogenated Hazard): The presence of a covalently bound fluorine atom strictly classifies this compound as a halogenated organic material. Upon thermal destruction (incineration), the carbon-fluorine bond breaks, generating highly corrosive and toxic hydrogen fluoride (HF) gas. Consequently, this waste must be routed to [1].
-
The Nitrogenous Heterocycle (NOx Emissions): Both the pyrimidine ring and the carbamate linkage contain high nitrogen content. Combustion of this material yields nitrogen oxides (NOx), requiring specific environmental controls during final destruction.
-
The Boc Protecting Group (Pressurization Hazard): This is the most critical operational hazard at the bench. The tert-butyloxycarbonyl (Boc) group is highly sensitive to acidic conditions. If this compound is inadvertently disposed of in an acidic aqueous waste stream, it will undergo rapid deprotection, evolving isobutylene gas and carbon dioxide. In a sealed waste container, this gas evolution can cause catastrophic over-pressurization and container rupture.
Structural motifs dictating the halogenated waste disposal pathway.
Part 2: Quantitative Data & Segregation Parameters
To prevent dangerous reactions and ensure correct disposal, strictly adhere to the following segregation parameters. drastically increases disposal costs and environmental burden[2].
| Parameter | Specification / Classification | Operational Implication |
| Chemical Formula | C11H16FN3O2 | High N and F content dictates specialized combustion. |
| Molecular Weight | 241.26 g/mol | Standard solid/liquid organic waste handling applies. |
| Waste Stream Category | Halogenated Organic Waste | Must be segregated from non-halogenated solvents. |
| Incompatible Waste | Strong Acids (e.g., TFA, HCl) | Prevents Boc-deprotection and hazardous gas evolution. |
| Container Material | HDPE (High-Density Polyethylene) | Prevents corrosion; do not use metal safety cans. |
| Max SAA Accumulation | 55 Gallons (or 1 Quart Acutely Toxic) | Regulatory limit for Satellite Accumulation Areas. |
Part 3: Step-by-Step Disposal Protocol (The "How")
This self-validating protocol ensures that every action is checked against the chemical realities of the compound.
Step 1: Waste Segregation
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Causality: Mixing this fluorinated compound with non-halogenated waste dilutes the halogen content but forces the entire larger volume of waste to undergo expensive, specialized incineration.
Step 2: Container Selection and Preparation
-
Action: Use a UN-approved, chemically compatible container, specifically High-Density Polyethylene (HDPE).[3].
-
Causality: Halogenated compounds can slowly degrade, and trace moisture can lead to the formation of halogen acids (e.g., HF, HCl). These acids rapidly corrode metal containers, leading to structural failure and secondary spills.
Step 3: Waste Transfer and pH Control
-
Action: Ensure the receiving waste stream is strictly neutral or slightly basic. Do not add acidic quench solutions (like TFA from a deprotection step) to the container holding this compound.
-
Causality: Acidic conditions will cleave the Boc group. A sealed container will pressurize with isobutylene gas and potentially explode.
Step 4: SAA Accumulation and Labeling
-
Action: Affix a "Hazardous Waste" tag immediately upon the first drop or gram of waste entering the container. Explicitly list "(S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate" and its approximate concentration. [4].
-
Causality: Regulatory compliance (RCRA) mandates that the contents of a waste container be known at all times to prevent incompatible mixing by downstream waste handlers.
Step 5: Final EHS Transfer
-
Action: Coordinate with your Environmental Health and Safety (EHS) department for pickup when the container reaches exactly 90% capacity.
-
Causality: Leaving 10% headspace allows for safe vapor expansion due to ambient temperature fluctuations in the laboratory, preventing hydrostatic rupture.
Step-by-step operational workflow for safe halogenated waste disposal.
Part 4: Emergency Spill Response
In the event of an accidental release, immediate and correct action is required to prevent exposure and cross-contamination.
-
Solid Spill (Neat Compound): If the material is spilled in its solid form, gently sweep it up using a dedicated brush and dustpan, taking care to avoid dust generation. Place the swept material into a sealable HDPE container labeled as "Hazardous Halogenated Solid Waste."
-
Solution Spill (Dissolved in Solvent): If spilled while dissolved in an organic solvent (e.g., DCM, EtOAc), use inert absorbent pads or vermiculite. Do not use combustible materials like paper towels if the solvent is highly flammable. Place the saturated absorbents into a heavy-duty plastic bag, seal it tightly, and tag it immediately for EHS pickup.
References
-
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." epa.gov.[Link]
-
Temple University Campus Operations. "Chemical Waste Guideline: Halogenated Solvents in Laboratories." temple.edu.[Link]
-
Washington State University Environmental Health & Safety. "Standard Operating Procedure: Halogenated Solvents." wsu.edu.[Link]
-
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu.[Link]
Sources
Personal protective equipment for handling (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate
Handling highly specialized pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the fundamental physicochemical properties that dictate risk. (S)-tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate (CAS: 905587-30-6)[1] is a high-value, enantiopure intermediate extensively utilized in the synthesis of advanced therapeutics, including Trk[2] and JAK kinase inhibitors[3].
As a fluorinated pyrimidine derivative protected by a tert-butyloxycarbonyl (Boc) group, it presents unique behavioral characteristics in the laboratory. This guide provides drug development professionals with field-proven, self-validating operational methodologies to ensure maximum safety, operational efficiency, and regulatory compliance.
Physicochemical Hazard Profile & Causality
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality of the compound's hazards. Safety is not about blindly wearing gear; it is about deploying specific barriers against specific molecular behaviors.
-
Variable Physical State: Depending on the synthetic route, purification method, and ambient temperature, this compound can exist as a pale-yellow oil[2] or a white solid[4]. Oils present a high risk of surface contamination, splashing, and equipment adherence, while solids introduce the risk of inhalable airborne dust during gravimetric transfer.
-
High Lipophilicity & Dermal Penetration: With a predicted LogP of ~2.59[1], the molecule is highly lipophilic. If the compound breaches the epidermal barrier, this lipophilicity facilitates rapid dermal absorption, necessitating highly impermeable, chemical-resistant barriers.
-
Thermal Stability & Volatility: The predicted boiling point is ~324.1 °C[5]. While this indicates low volatility at room temperature (reducing ambient inhalation risks), any application of heat, sonication, or aerosolization during transfer significantly elevates respiratory hazards.
-
Chemical Reactivity: The Boc-carbamate moiety is susceptible to acid-catalyzed hydrolysis. If exposed to strong acids (e.g., TFA, HCl) during deprotection steps or improperly segregated waste, it will rapidly evolve toxic and flammable gases (isobutylene and carbon dioxide), creating pressurization hazards in closed systems.
PPE Matrix & Mechanistic Rationale
All quantitative and qualitative safety parameters have been synthesized into the following operational matrix.
Table 1: Core PPE Specifications and Mechanistic Rationale
| PPE Category | Specification | Mechanistic Rationale (The "Why") |
| Hand Protection | Double-gloved Nitrile (Inner: 0.12mm, Outer: 0.4mm) | Nitrile resists non-polar to moderately polar organic compounds. The high LogP[1] means latex is highly permeable to this chemical. Double-gloving provides a fail-safe against micro-tears during mechanical manipulation. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-droplets during the syringe transfer of the oil phase[2]. Standard safety glasses are insufficient due to the lack of a complete orbital seal. |
| Respiratory | N95/P100 (Solid) or OV Cartridge (Oil/Heated) | Protects against aerosolized particulates (solid form)[4] or volatilized organic fractions (oil form)[2]. Mandatory if handling outside of primary engineering controls. |
| Body Protection | Nomex or Flame-Resistant (FR) Lab Coat | Protects against static discharge ignition. Because the compound has a density of ~1.156 g/cm³[5] and is often handled with flammable co-solvents (e.g., EtOAc), FR fabrics prevent catastrophic secondary fires. |
Operational Workflow & Step-by-Step Methodology
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.
Protocol A: Safe Transfer and Reaction Setup
Step 1: Environmental Control Validation
-
Action: Activate the chemical fume hood and verify the continuous monitor reads a face velocity between 80–100 feet per minute (fpm).
-
Validation: Tape a standard Kimwipe to the bottom of the sash; it should pull steadily inward without violent fluttering.
Step 2: PPE Integrity Verification
-
Action: Don the inner nitrile glove. Prior to donning the outer 0.4mm nitrile glove, perform an air-inflation test.
-
Validation: Trap air in the glove, twist the cuff, and apply pressure. Discard immediately if any pressure loss (pinholes) is detected. Don chemical splash goggles and fully button the FR lab coat.
Step 3: Material Transfer
-
If handling the pale-yellow oil[2]: Utilize a positive displacement pipette or a gas-tight glass syringe. Standard air-displacement pipettes will fail due to the liquid's viscosity and the vapor pressure of any residual synthesis solvents.
-
If handling the white solid[4]: Use an anti-static, grounded spatulas. Weigh the material directly into a tared, sealable reaction vessel (e.g., a Schlenk flask) to minimize airborne dust generation.
Step 4: Reaction Execution
-
Action: Secure the reaction vessel with heavy-duty clamps. If initiating a Boc-deprotection sequence, connect the vessel to a mineral oil bubbler or an alkaline scrubber system.
-
Validation: Monitor the bubbler for controlled gas evolution (isobutylene/CO₂). Uncontrolled, violent bubbling indicates thermal runaway; lower the sash completely and step back.
Spill Response & Chemical Decontamination Plan
In the event of a breach in containment, follow this escalated response plan.
Protocol B: Step-by-Step Spill Remediation
-
Immediate Isolation: Evacuate the immediate 2-meter radius. Allow 3 minutes for any aerosolized droplets or dust particulates to settle.
-
PPE Escalation: Upgrade hand protection to heavy-duty Neoprene gloves over the standard nitrile inner layer. Don an elastomeric half-mask with Organic Vapor/P100 combination cartridges.
-
Containment & Absorption:
-
For Oil Spills: Surround and cover the spill with an inert, high-capacity absorbent such as vermiculite or diatomaceous earth. Never use combustible materials like sawdust.
-
For Solid Spills: Gently drape damp paper towels over the powder to suppress dust aerosolization, then sweep using a non-sparking polymer dustpan.
-
-
Chemical Neutralization: Wipe the contaminated surface with a 5% sodium hypochlorite solution or a strong alkaline laboratory detergent to help break down residual carbamate linkages, followed by a triple rinse with deionized water.
-
Waste Segregation: Deposit all cleanup materials into a clearly labeled "Halogenated Organic Waste" container. Critical Warning: Never dispose of this compound in a waste carboy containing strong acids, as this will trigger unintended Boc-deprotection and pressurize the waste container.
Process Visualization
Operational workflow and critical PPE checkpoints for handling fluorinated pyrimidine intermediates.
References
-
Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
- Pyridin-2(1H)-one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases. European Patent EP2527344A1.
- Patent Application Publication US 2008/0287475 A1. Google Patents.
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2527344A1 - Pyridin-2(1H)-one derivatives useful as medicaments for the treatment of myeloproliferative disorders, transplant rejection, immune-mediated and inflammatory diseases - Google Patents [patents.google.com]
- 5. tert-butyl 1-(5-fluoropyrimidin-2-yl)ethylcarbamate | 1824210-92-5 [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
